molecular formula C13H16N4O2 B1670400 Diaveridine CAS No. 5355-16-8

Diaveridine

货号: B1670400
CAS 编号: 5355-16-8
分子量: 260.29 g/mol
InChI 键: LDBTVAXGKYIFHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diaveridine is an aminopyrimidine in which the pyrimidine ring carries amino substituents at C-2 and C-4 and a 3,4-dimethoxybenzyl group at C-5. A folic acid antagonist, it is used as a synergist with sulfonamides against the parasitic Eimeria species. It has a role as an antiparasitic agent and a drug allergen.
RN given refers to parent cpd;  structure

属性

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBTVAXGKYIFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046200
Record name Diaveridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5355-16-8
Record name Diaveridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaveridine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIAVERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIAVERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diaveridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diaveridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAVERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KVX81XA87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diaveridine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of Diaveridine, a synthetic antimicrobial agent. It is designed to serve as a detailed resource, incorporating quantitative data, key experimental methodologies, and visual representations of its molecular interactions and metabolic pathways.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its antimicrobial effect by acting as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[3][4]

THF and its derivatives are essential one-carbon donors required for the synthesis of key cellular building blocks, including purines (adenine, guanine) and thymidylate, which are the precursors for DNA and RNA synthesis.[3][4] By competitively binding to the active site of DHFR, this compound blocks the production of THF.[3] This leads to a depletion of the intracellular THF pool, which in turn halts DNA synthesis, arrests the cell cycle, and ultimately prevents microbial replication, resulting in a bacteriostatic or bactericidal effect.[3]

Synergistic Action with Sulfonamides

This compound is frequently used in combination with sulfonamides to achieve a synergistic antimicrobial effect.[5] This potentiation arises from a sequential blockade of the same metabolic pathway. While this compound inhibits DHFR, sulfonamides target an earlier step by inhibiting dihydropteroate synthase (DHPS), the enzyme responsible for converting para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor to DHF. This dual blockade of the folate synthesis pathway is significantly more effective at inhibiting microbial growth and can reduce the development of resistant strains.[5]

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been quantified in various studies.

Enzyme Inhibition and Antimicrobial Activity

The following table summarizes key in vitro metrics for this compound's efficacy.

ParameterValueOrganism/EnzymeReference
Ki (Inhibition Constant) 11.5 nMPlasmodium falciparum DHFR (wild type)[6][7][8]
MIC (Min. Inhibitory Conc.) 1 µg/mLStaphylococcus aureus[8]
MIC (Min. Inhibitory Conc.) 2 µg/mLStreptococcus pyogenes[8]
MIC (Min. Inhibitory Conc.) 4 µg/mLProteus vulgaris[8]
Bactericidal Concentration ≥10 µg/mLSalmonella typhimurium TA1535 (no growth)[6]
Pharmacokinetic Parameters

Pharmacokinetic profiles for this compound show significant species-specific differences, particularly between pigs and chickens. The data below is following a single oral administration of 10 mg/kg body weight.

ParameterPigsChickensReference
Tmax (Time to Peak Conc.) 2 h2 h[5][9]
Cmax (Peak Concentration) 0.49 ± 0.02 µg/mL1.55 ± 0.43 µg/mL[5][9]
t½β (Elimination Half-life) 66.41 h48.30 h[5][9][10]
Oral Bioavailability (F) 34.6%72.2%[11]

Experimental Protocols

The following sections detail the standard methodologies used to determine the key quantitative parameters of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a common spectrophotometric method for measuring DHFR inhibition by quantifying the decrease in NADPH absorbance.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. An inhibitor like this compound will slow this rate of decrease.

Reagents and Equipment:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Dihydrofolic acid (DHF) substrate solution

  • NADPH solution

  • This compound (or other test inhibitors) at various concentrations

  • Temperature-controlled UV/Vis spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, a known concentration of NADPH, and the DHFR enzyme.

  • Inhibitor Addition: Add a specific concentration of this compound (dissolved in an appropriate solvent like DMSO) to the reaction mixture. For a control, add only the solvent. Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate to the cuvette.

  • Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm in kinetic mode (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

  • Ki Determination: Repeat the assay with varying concentrations of both the substrate (DHF) and the inhibitor (this compound). The inhibition constant (Ki) can then be determined by analyzing the data using enzyme kinetic models, such as a Dixon plot or non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Reagents and Equipment:

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., S. aureus)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, MHB)

  • This compound stock solution

  • Spectrophotometer (for inoculum standardization)

  • Incubator (e.g., 37°C)

Procedure:

  • Inoculum Preparation: Culture the test bacterium on an agar plate. Select several colonies to inoculate a broth culture and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Create a 2-fold serial dilution of this compound by adding 100 µL of a concentrated solution to the first column, mixing, and then transferring 100 µL to the next column, repeating across the plate.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth + inoculum, no drug).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth (i.e., the first clear well). The results can also be read using a plate reader to measure absorbance at 600 nm.

Pharmacokinetic Analysis using Radioactive Tracing with LC/MS-IT-TOF

This protocol describes the methodology used to identify metabolites and determine the pharmacokinetic behavior of this compound in animal models.[5][9]

Principle: Tritium-labeled this compound (³H-DVD) is administered to animals. Plasma samples are collected over time and analyzed to separate and identify the parent drug and its metabolites. Radioactivity detection quantifies the compounds, while high-resolution mass spectrometry provides structural information for identification.

Reagents and Equipment:

  • ³H-labeled and non-labeled this compound

  • Animal models (e.g., pigs, chickens)

  • Sample preparation tools (centrifuge, solid-phase extraction cartridges)

  • Liquid Scintillation Counter (LSC)

  • LC/MS-IT-TOF system (Liquid Chromatography with Mass Spectrometry - Ion Trap and Time-of-Flight)

Procedure:

  • Dosing and Sampling: A single oral dose of ³H-DVD (e.g., 10 mg/kg body weight) is administered to the animals. Blood samples are collected into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72... hours). Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples undergo solid-phase extraction (e.g., using MCX cartridges) to purify and concentrate this compound and its metabolites.

  • LC/MS-IT-TOF Analysis: The extracted samples are injected into the LC/MS-IT-TOF system.

    • Liquid Chromatography (LC): A C18 column is typically used with a gradient elution of mobile phases (e.g., acetonitrile and water with formic acid) to separate the parent drug from its metabolites based on their physicochemical properties.

    • Online Radioactivity Detection: An online radioactivity detector is placed in-line after the LC column to generate a radio-chromatogram, identifying which peaks are drug-related.

    • Mass Spectrometry (MS): The eluent is directed to an electrospray ionization (ESI) source in positive mode. The IT-TOF mass spectrometer acquires high-resolution mass spectra and data-dependent MS/MS fragmentation spectra for the radioactive peaks, allowing for the precise mass determination and structural elucidation of metabolites.

  • Data Analysis: The concentration of this compound and its metabolites at each time point is determined from the radio-chromatogram. Pharmacokinetic parameters (Cmax, Tmax, t½β, etc.) are calculated from the resulting plasma concentration-time curves using non-compartmental analysis software.

Mandatory Visualizations

Signaling and Metabolic Pathways

Folic_Acid_Pathway cluster_pathway Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF 7,8-Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) DHFR->THF Precursors Purines, Thymidylate, Amino Acids THF->Precursors DNA DNA Synthesis & Cell Division Precursors->DNA Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits This compound This compound This compound->DHFR Inhibits

Caption: Folate synthesis pathway and sites of inhibition.

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

Diaveridine_Metabolism cluster_pigs Metabolism in Pigs cluster_chickens Metabolism in Chickens DVD This compound (D0) Parent Drug D1_pig D1: 3'-desmethyl-DVD (O-demethylation) DVD->D1_pig D2_chicken D2: Monoglucuronide of 3'-desmethyl-DVD DVD->D2_chicken Demethylation & Glucuronidation D2_pig D2: Monoglucuronide of D1 (Glucuronidation) D1_pig->D2_pig

Caption: Comparative metabolism of this compound in pigs and chickens.

References

Chemical structure and properties of Diaveridine.

Author: BenchChem Technical Support Team. Date: December 2025

Diaveridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic aminopyrimidine derivative recognized for its potent antimicrobial and antiprotozoal properties.[1][2] Primarily utilized in veterinary medicine, it functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component in the folic acid synthesis pathway of various pathogens.[3][4][5] This inhibition disrupts the production of essential precursors for DNA synthesis, leading to a bacteriostatic effect.[5] this compound is often administered in synergy with sulfonamides to create a sequential blockade of the folate pathway, significantly enhancing its therapeutic efficacy against a broad spectrum of bacteria and coccidial parasites.[6][7] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound.

Chemical Identity and Structure

This compound, with the IUPAC name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a well-characterized diaminopyrimidine compound.[1] Its chemical identity is established by a unique set of identifiers and a distinct molecular structure.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[1]
CAS Number 5355-16-8[1]
Molecular Formula C₁₃H₁₆N₄O₂[1][8]
Molecular Weight 260.29 g/mol [1][8]
Canonical SMILES COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC[1][8]
InChI InChI=1S/C13H16N4O2/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17)[1][8]
InChIKey LDBTVAXGKYIFHO-UHFFFAOYSA-N[1][8]

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its formulation, delivery, and pharmacokinetic profile. This compound is a crystalline solid with defined thermal properties and solubility.[9]

Table 2: Physicochemical Data for this compound

PropertyValueReference
Melting Point 233 °C[10][11]
Boiling Point (Predicted) 506.1 ± 60.0 °C[10]
Density (Predicted) 1.252 ± 0.06 g/cm³[10]
LogP (Octanol/Water) 0.97[11]
Water Solubility Insoluble[12]
Solubility Profile Soluble in DMSO (~17.07 mg/mL), concentrated HCl. Slightly soluble in ethanol and dilute HCl. Very slightly soluble in chloroform. Insoluble in water, ether, and dilute alkali solutions.[4][9][12][13]
Storage Temperature 2-8°C, in a dark, inert atmosphere.[10]

Mechanism of Action and Signaling Pathway

This compound's therapeutic effect is derived from its function as a selective inhibitor of dihydrofolate reductase (DHFR).[3][4][5] This enzyme is pivotal in the folate synthesis pathway, which is essential for the survival and replication of many prokaryotic and eukaryotic pathogens.

Inhibition of Dihydrofolate Reductase (DHFR)

The primary target of this compound is the DHFR enzyme. In the folate metabolic pathway, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor that donates one-carbon units for the synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and certain amino acids.[5] By competitively binding to DHFR, this compound prevents the formation of THF, thereby halting DNA synthesis and cell division, which results in a bacteriostatic or coccidiostatic effect.[5]

Synergism with Sulfonamides

This compound is frequently used in combination with sulfonamides.[7] This combination therapy targets two distinct steps in the same metabolic pathway. Sulfonamides inhibit an earlier enzyme, dihydropteroate synthase, which is responsible for the synthesis of DHF. The sequential blockade of the folate pathway by both a sulfonamide and this compound leads to a potent synergistic effect, enhancing antimicrobial activity and reducing the likelihood of drug resistance.[7]

Folic_Acid_Pathway cluster_pathway Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate Diphosphate DHP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_RNA Purines, Thymidylate (DNA, RNA, Amino Acid Synthesis) THF->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits This compound This compound This compound->DHFR Inhibits HPLC_Workflow start Start: Tissue Sample homogenize 1. Homogenization (Tissue + Extraction Solvent) start->homogenize centrifuge1 2. Centrifugation homogenize->centrifuge1 extract 3. Supernatant Collection centrifuge1->extract spe_load 4. SPE Loading (Conditioned Cartridge) extract->spe_load spe_wash 5. SPE Wash (Remove Impurities) spe_load->spe_wash spe_elute 6. SPE Elution (Collect Analyte) spe_wash->spe_elute evaporate 7. Evaporation to Dryness spe_elute->evaporate reconstitute 8. Reconstitution (Mobile Phase) evaporate->reconstitute filter 9. Filtration (0.22 µm) reconstitute->filter hplc 10. HPLC Analysis filter->hplc end End: Data Acquisition hplc->end

References

The Advent of a Dihydrofolate Reductase Inhibitor: An In-depth Technical Guide to the Early Discovery and Synthesis of Diaveridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the early discovery and synthesis of Diaveridine, a 2,4-diaminopyrimidine derivative. Developed through the pioneering work on rational drug design by George H. Hitchings and Gertrude B. Elion, this compound emerged as a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial and protozoal folic acid metabolism.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and its mechanism of action.

Early Discovery and Scientific Context

The discovery of this compound is rooted in the systematic investigation of antimetabolites by Hitchings and Elion at the Wellcome Research Laboratories.[1][2] Their "rational drug design" approach sought to create molecules that could selectively interfere with the metabolic pathways of pathogenic organisms.[3][4] This work led to a class of compounds, the 2,4-diaminopyrimidines, which were found to be potent inhibitors of dihydrofolate reductase.[1] This enzyme is vital for the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and certain amino acids, and thus essential for cell growth and division.[5][6] this compound, chemically known as 5-[(3,4-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine, was one such compound developed from this research program.[7]

Physicochemical Properties of this compound

This compound presents as a white or almost-white crystalline powder.[8] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₄O₂[9]
Molecular Weight260.29 g/mol [9]
Melting Point233 °C[10]
IUPAC Name5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[7]
CAS Number5355-16-8[7]
SolubilityInsoluble in water; soluble in HCl or chloroform (1:600)[8][11]
pKa7.2Not explicitly found in search results
LogP1.0[9]

Early Synthetic Routes

One of the early and notable methods for synthesizing 2,4-diamino-5-benzylpyrimidines, the class to which this compound belongs, was detailed in a 1963 paper by Paul Stenbuck, Richard Baltzly, and Harold Malcolm Hood from the Wellcome Research Laboratories.[12] This general approach involves the base-catalyzed condensation of an aromatic aldehyde with a β-substituted propionitrile, followed by cyclization with guanidine.

A more specific synthetic pathway for this compound involves the following key steps, starting from veratric acid:

  • Esterification of Veratric Acid: Veratric acid is converted to its methyl ester.

  • Formation of a Ketone: The methyl ester is transformed into ω-(methylsulfinyl)-3,4-dimethoxyacetophenone.

  • Reduction: The ketone is reduced to a β-hydroxy intermediate.

  • Reaction with β-anilinopropionitrile: The intermediate reacts to form α-(3,4-dimethoxybenzyl)-β-anilinoacrylonitrile.

  • Condensation with Guanidine: The final step is a condensation reaction with guanidine to yield this compound.[13]

Another documented synthesis starts from 3,4-dimethoxy-5-bromobenzaldehyde, which undergoes a Knoevenagel condensation and subsequent ring-forming reaction with guanidinium carbonate.[14]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_synthesis This compound Synthesis Workflow A Starting Materials (e.g., Veratraldehyde, β-alkoxypropionitrile) B Base-Catalyzed Condensation A->B Reaction C Intermediate: α-(3,4-dimethoxybenzylidene)- β-alkoxypropionitrile B->C Formation D Cyclization with Guanidine C->D Reactant E This compound D->E Formation F Purification E->F Processing G Final Product F->G Yields

A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on procedures described in the scientific literature for the synthesis of 2,4-diamino-5-benzylpyrimidines, adapted for this compound.

Protocol 1: Condensation of Veratraldehyde with β-alkoxypropionitrile

Objective: To synthesize the intermediate α-(3,4-dimethoxybenzylidene)-β-alkoxypropionitrile.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • β-ethoxypropionitrile

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

  • Veratraldehyde and β-ethoxypropionitrile are added to the sodium ethoxide solution.

  • The mixture is refluxed for a specified period.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and dried.

Protocol 2: Cyclization with Guanidine to form this compound

Objective: To synthesize this compound from the intermediate prepared in Protocol 1.

Materials:

  • α-(3,4-dimethoxybenzylidene)-β-alkoxypropionitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • A solution of guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide in anhydrous ethanol.

  • The intermediate from Protocol 1 is added to the guanidine solution.

  • The reaction mixture is heated under reflux for several hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with water to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol.[15]

Quantitative Data

StepReactantsProductYieldMelting Point (°C)Reference
Cyclizationα-(3,4-dimethoxybenzylidene)-β-alkoxypropionitrile, Guanidine2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine (this compound)73-77%230-233[15]
RecrystallizationCrude this compoundPurified this compound-224-229[13]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its antimicrobial and antiparasitic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[16] In bacteria and some protozoa, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][17] THF is an essential cofactor in the synthesis of thymidylate, purines, and certain amino acids, which are the building blocks of DNA and proteins.[17] By blocking DHFR, this compound depletes the pool of THF, thereby halting DNA synthesis and cell replication, leading to a bacteriostatic effect.[6] The selectivity of this compound for bacterial and protozoal DHFR over mammalian DHFR is a key to its therapeutic utility.

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of this compound.

cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate DNA_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_Synthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase inhibits This compound This compound This compound->DHFR inhibits

The inhibitory effect of this compound on the bacterial folate synthesis pathway.

Conclusion

The early development of this compound represents a landmark in the history of chemotherapy, showcasing the power of rational drug design. Its synthesis, stemming from readily available starting materials, and its specific mechanism of action as a DHFR inhibitor, have made it a valuable tool in veterinary medicine, often used in synergy with sulfonamides to combat bacterial and protozoal infections. The detailed protocols and data presented in this guide offer a valuable resource for researchers interested in the history of antimicrobial drug discovery and the synthesis of heterocyclic compounds.

References

In Vitro Antibacterial Spectrum of Diaveridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaveridine, a synthetic 2,4-diaminopyrimidine derivative, functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. By disrupting the production of tetrahydrofolate, a vital cofactor for nucleic acid and amino acid synthesis, this compound exhibits a broad-spectrum bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, presenting available quantitative data, detailed experimental methodologies for its determination, and a visualization of its mechanism of action. While this compound is frequently utilized in veterinary medicine in synergistic combination with sulfonamides, this document focuses on the intrinsic antibacterial properties of this compound as a standalone agent.

Mechanism of Action

This compound's antibacterial activity stems from its high affinity for bacterial dihydrofolate reductase (DHFR).[1] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the biosynthesis of purines, thymidine, and certain amino acids. By competitively inhibiting DHFR, this compound effectively halts bacterial DNA synthesis and replication.[1]

The synergistic effect observed when this compound is combined with sulfonamides arises from the sequential blockade of the same metabolic pathway. Sulfonamides inhibit an earlier step, the synthesis of dihydropteroate, leading to a more potent and often bactericidal effect.

This compound Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthetase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) NucleicAcids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits This compound This compound This compound->Dihydrofolate Inhibits

Figure 1: Mechanism of action of this compound and its synergy with sulfonamides.

In Vitro Antibacterial Spectrum

This compound has demonstrated activity against a variety of pathogenic bacteria commonly found in veterinary settings. Its spectrum includes both Gram-positive and Gram-negative organisms. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against selected veterinary pathogens. It is important to note that comprehensive, publicly available MIC data for this compound as a single agent is limited.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliMultiple Isolates>200 µM[2]
Staphylococcus aureus(MSSA)25 µM (most common)[2]
Staphylococcus aureus(MRSA)25 µM (most common)[2]
Enterococcus faecalisMultiple Isolates≤ 25 µM[2]
Enterococcus faeciumMultiple Isolates≤ 25 µM[2]
Clostridium spp.Not SpecifiedBroad-spectrum activity noted[1]
Salmonella spp.Not SpecifiedBroad-spectrum activity noted[1]
Bacillus anthracisNot SpecifiedBroad-spectrum activity noted[1]

Note: The provided MIC values for E. coli are from a study on a this compound analog (D-3263) and indicate low activity for that specific compound against Gram-negative bacteria. General statements about this compound's efficacy against E. coli, Clostridium spp., Salmonella spp., and Bacillus anthracis are available, but specific MIC values from peer-reviewed literature are scarce.

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial spectrum of this compound is typically determined using standardized antimicrobial susceptibility testing methods, such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

3.1.1. Materials

  • This compound powder (analytical grade)

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

3.1.2. Procedure

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are made in CAMHB directly in the 96-well microtiter plates to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: Bacterial isolates are grown on a suitable agar medium overnight. Colonies are then suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted this compound is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no this compound).

    • Sterility Control: A well containing only CAMHB (no bacteria or this compound).

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Broth Microdilution Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20h controls->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Figure 2: Generalized workflow for the broth microdilution method.
Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

3.2.1. Materials

  • This compound powder (analytical grade)

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

3.2.2. Procedure

  • Preparation of this compound-Agar Plates: A stock solution of this compound is prepared. Appropriate volumes of the stock solution are added to molten MHA (held at 45-50°C) to create a series of plates with two-fold dilutions of the drug. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: The surfaces of the this compound-containing agar plates are spot-inoculated with the bacterial suspension using a multipoint replicator. A control plate containing no this compound is also inoculated.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial isolate.

Conclusion

This compound exhibits a broad in vitro antibacterial spectrum, inhibiting the growth of various Gram-positive and Gram-negative bacteria by targeting the essential enzyme dihydrofolate reductase. While it is most commonly employed in combination with sulfonamides for a synergistic effect in veterinary medicine, its intrinsic bacteriostatic properties are evident. The lack of extensive, publicly available MIC data for this compound as a single agent underscores the need for further research to fully characterize its antibacterial profile and to support its continued and optimized use in therapeutic applications. Standardized methodologies, such as broth microdilution and agar dilution, provide reliable frameworks for conducting such evaluations.

References

The Antiparasitic Activity of Diaveridine Against Eimeria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic burden on the global poultry industry. This technical guide provides an in-depth analysis of the antiparasitic activity of Diaveridine, a dihydrofolate reductase (DHFR) inhibitor, against various Eimeria species. A cornerstone of anticoccidial therapy for decades, this compound is most effective when used in synergy with sulfonamides, such as sulfaquinoxaline, to create a sequential blockade of the parasite's folic acid synthesis pathway. This document synthesizes available data on its mechanism of action, efficacy, and the experimental protocols used to evaluate its activity. Quantitative data from in vivo studies are presented to illustrate its impact on key parasitological and performance parameters. Furthermore, this guide includes detailed experimental workflows and signaling pathway diagrams to provide a comprehensive resource for researchers and drug development professionals in the field of veterinary parasitology.

Introduction

Coccidiosis in poultry is an intestinal disease caused by various species of Eimeria, leading to significant morbidity, mortality, and economic losses.[1] The intensive nature of modern poultry production creates an environment conducive to the transmission of Eimeria oocysts. While various control strategies exist, chemotherapy remains a critical tool for managing this pervasive disease.

This compound is a synthetic anticoccidial agent belonging to the class of diaminopyrimidines. It is structurally related to pyrimethamine and acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This guide explores the antiparasitic properties of this compound, with a particular focus on its synergistic combination with sulfaquinoxaline, and provides a detailed overview of the methodologies used to assess its efficacy.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action of this compound is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid (folate) synthesis pathway of Eimeria species. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Rapidly dividing organisms like Eimeria have a high demand for folate to support their replication within the host's intestinal cells.

This compound's efficacy is significantly enhanced when used in combination with a sulfonamide, such as sulfaquinoxaline. This synergistic relationship is due to the sequential blockade of the same metabolic pathway:

  • Sulfaquinoxaline: Inhibits dihydropteroate synthetase, an enzyme that catalyzes an earlier step in the folate synthesis pathway, the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.

  • This compound: Inhibits dihydrofolate reductase (DHFR), which is responsible for the subsequent conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.

This dual blockade effectively shuts down the parasite's ability to produce essential building blocks for DNA synthesis and replication, leading to a potent coccidiostatic effect.[2]

Folic_Acid_Synthesis_Inhibition PABA PABA Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydropteroic_Acid Dihydropteroic Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfaquinoxaline Sulfaquinoxaline Sulfaquinoxaline->Dihydropteroate_Synthetase Inhibits This compound This compound This compound->DHFR Inhibits Dihydropteroate_Synthetase->Dihydropteroic_Acid DHFR->Tetrahydrofolic_Acid

Figure 1: Mechanism of action of this compound and Sulfaquinoxaline.

In Vivo Efficacy of this compound and Sulfaquinoxaline

Numerous studies have demonstrated the efficacy of this compound in combination with sulfaquinoxaline against various pathogenic Eimeria species in poultry, including Eimeria tenella, Eimeria necatrix, Eimeria acervulina, Eimeria maxima, and Eimeria brunetti. The combination is effective in reducing oocyst shedding, mitigating intestinal lesions, and improving performance parameters such as weight gain and feed conversion ratio.

A study by Muhammad et al. (2019) investigated the therapeutic efficacy of a this compound and sulfaquinoxaline combination in broilers experimentally infected with Eimeria tenella. The study included a negative control (uninfected, untreated), an infected untreated control, and groups treated with the this compound-sulfaquinoxaline combination with and without vitamin supplementation. The data from this study highlights the significant antiparasitic effect of the drug combination.[1]

Quantitative Data from Experimental Infection

The following tables summarize the key findings from the study by Muhammad et al. (2019), demonstrating the impact of a this compound and sulfaquinoxaline combination on key performance and parasitological parameters in broilers challenged with Eimeria tenella.

Table 1: Effect of this compound and Sulfaquinoxaline on Oocyst Per Gram (OPG) of Feces

Treatment GroupDay 25 OPGDay 40 OPGDay 52 OPG
Infected, Untreated High (not specified)13,000-
Infected + Darvisul® (this compound + Sulfaquinoxaline) 8,050-200
Infected + Coccidak® (this compound + Sulfaquinoxaline + Vitamins A & K) 9,4007000

Data extracted from Muhammad et al. (2019).[1] Note: "Darvisul" and "Coccidak" are commercial products containing this compound and Sulfaquinoxaline.

Table 2: Impact of this compound and Sulfaquinoxaline on Morbidity and Mortality Rates

Treatment GroupMorbidity Rate (%)Mortality Rate (%)
Infected, Untreated 9228
Infected + Darvisul® 164
Infected + Coccidak® 80

Data extracted from Muhammad et al. (2019).[1]

Experimental Protocols for Efficacy Evaluation

The evaluation of anticoccidial drugs like this compound follows standardized experimental protocols. These protocols are designed to provide robust and reproducible data on the drug's efficacy. The following sections detail the key methodologies employed in such studies.

In Vivo Experimental Design

A typical in vivo study to evaluate the efficacy of an anticoccidial agent involves the following steps:

In_Vivo_Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection and Treatment Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Animal_Acquisition Day-old chicks acquisition and acclimatization Group_Allocation Random allocation into treatment groups Animal_Acquisition->Group_Allocation Feed_Prep Preparation of medicated and non-medicated feed Group_Allocation->Feed_Prep Infection Oral inoculation with sporulated Eimeria oocysts Feed_Prep->Infection Treatment Administration of test compounds (e.g., this compound) Infection->Treatment Performance_Monitoring Daily monitoring of mortality, weight gain, and feed intake Fecal_Sampling Collection of fecal samples for OPG counts Performance_Monitoring->Fecal_Sampling Lesion_Scoring Post-mortem examination and intestinal lesion scoring Fecal_Sampling->Lesion_Scoring Data_Analysis Statistical analysis of all collected data Lesion_Scoring->Data_Analysis Efficacy_Determination Determination of anticoccidial efficacy Data_Analysis->Efficacy_Determination

Figure 2: General workflow for in vivo anticoccidial drug testing.

4.1.1. Animal Model and Housing: Day-old broiler chicks are typically used. They are housed in a controlled environment to prevent accidental exposure to coccidia.

4.1.2. Experimental Groups: A standard study includes a minimum of:

  • Negative Control: Uninfected and untreated.

  • Infected Control: Infected and untreated.

  • Treatment Group(s): Infected and treated with the test compound(s) at various concentrations.

4.1.3. Infection: Birds are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella).

4.1.4. Treatment: The test compound (e.g., this compound and sulfaquinoxaline) is administered in the feed or drinking water, starting before or at the time of infection and continuing for a specified period.

4.1.5. Data Collection:

  • Performance Parameters: Body weight gain and feed conversion ratio are calculated.

  • Mortality: Daily records are maintained.

  • Oocyst Per Gram (OPG) of Feces: Fecal samples are collected at specific time points post-infection to quantify oocyst shedding.

  • Lesion Scoring: A subset of birds from each group is euthanized at a specific time post-infection for intestinal lesion scoring.

Oocyst Per Gram (OPG) Counting Protocol

The McMaster technique is a widely used method for quantifying Eimeria oocysts in fecal samples.

OPG_Counting_Protocol Start Fecal Sample Collection Weigh Weigh a known amount of fecal material Start->Weigh Homogenize Homogenize feces in a known volume of flotation solution Weigh->Homogenize Filter Filter the suspension to remove large debris Homogenize->Filter Load Load the suspension into a McMaster counting chamber Filter->Load Count Count oocysts in the grid area under a microscope Load->Count Calculate Calculate OPG using a standard formula Count->Calculate End Report OPG Calculate->End

Figure 3: Protocol for Oocyst Per Gram (OPG) counting.

The calculation for OPG is as follows: OPG = (Number of oocysts counted × Dilution factor) / (Volume of chamber grid counted × Weight of feces)

Lesion Scoring Protocol

The Johnson and Reid (1970) lesion scoring technique is the standard method for macroscopically evaluating the severity of intestinal lesions caused by coccidiosis.[3] This semi-quantitative method assigns a score from 0 (no gross lesions) to 4 (most severe lesions) to different sections of the intestine, depending on the Eimeria species being studied.[4][5]

Table 3: Lesion Scoring Guide for Eimeria tenella (Cecal Coccidiosis)

ScoreDescription of Gross Lesions
0 No gross lesions.
1 A few scattered petechiae on the cecal wall. No thickening of the cecal walls. Normal cecal contents.
2 Lesions are more numerous with noticeable blood in the cecal contents. Cecal wall is somewhat thickened.
3 Large amounts of blood or cecal cores present. Cecal walls are greatly thickened. Little to no normal fecal content in the ceca.
4 Cecal wall is greatly distended with blood or large caseous cores. Cecal pouch is filled with blood. Death of the bird is likely.

Based on the Johnson and Reid (1970) scoring system.[3]

Conclusion

This compound, particularly in combination with sulfaquinoxaline, remains a relevant and effective tool for the control of coccidiosis in poultry. Its mechanism of action, through the sequential blockade of the parasite's folic acid synthesis pathway, provides a potent coccidiostatic effect against a broad spectrum of Eimeria species. The quantitative data, although limited in publicly accessible, detailed studies, consistently demonstrates its ability to reduce parasite replication and mitigate the clinical signs of coccidiosis. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of new anticoccidial therapies. For researchers and drug development professionals, a thorough understanding of these principles is essential for advancing the control of this economically important disease.

References

Genotoxicity and Mutagenicity of Diaveridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaveridine, a dihydrofolate reductase inhibitor used in veterinary medicine, presents a complex profile regarding its genotoxic and mutagenic potential. This technical guide synthesizes the available scientific data from a battery of in vitro and in vivo studies. Evidence indicates that while this compound is generally non-mutagenic in bacterial reverse mutation assays, it can induce mutagenicity in specific strains following metabolic activation. Furthermore, it has demonstrated clastogenic effects in mammalian cells in vitro under certain conditions. In vivo studies show a dichotomy, with negative results in bone marrow micronucleus tests but positive findings of DNA damage in various organs using the comet assay. This suggests that the liver may play a crucial role in detoxifying the compound. This document provides a comprehensive overview of these studies, including detailed experimental protocols and a summary of the quantitative data to aid in the risk assessment and further investigation of this compound.

Overview of Genotoxicity and Mutagenicity Findings

The genotoxicity and mutagenicity of this compound have been evaluated through a series of internationally recognized assays. The results are notably inconsistent across different tests and conditions, indicating a complex interaction between the compound, metabolic processes, and the genetic endpoints being measured.

  • Bacterial Reverse Mutation Assays (Ames Test): this compound has generally tested negative for mutagenicity in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation using a rat liver S9 fraction.[1][2] However, one study reported a mutagenic effect in S. typhimurium strain TA100 following metabolic activation with a hamster liver S9 mix, suggesting that species-specific metabolism may produce mutagenic metabolites.[2][3]

  • In Vitro Mammalian Cell Assays: In cultured Chinese hamster lung (CHL) cells, this compound induced structural chromosome aberrations in the absence of a metabolic activation system (S9 mix).[1][2] Conversely, in the presence of a rat liver S9 fraction, it did not show clastogenic activity.[1][2]

  • In Vivo Mammalian Assays: In vivo studies in rodents have yielded conflicting results. Bone marrow micronucleus tests in both mice and rats were negative following single and triple oral dosing protocols.[1][2] Similarly, mouse chromosome aberration and sperm abnormality tests were also negative at doses ranging from 128-512 mg/kg body weight.[2][4] However, the in vivo comet assay, a sensitive method for detecting DNA damage, revealed that a single oral administration of this compound significantly induced DNA damage in the liver, kidney, lung, and spleen of mice, but not in bone marrow cells.[1][2][4] This suggests that the liver may detoxify the compound, preventing it from reaching the bone marrow, which could explain the negative micronucleus test results.[1][2][4]

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from the genotoxicity and mutagenicity studies of this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

Test SystemMetabolic Activation (S9)Concentration/DoseResult
S. typhimurium TA100, TA98, TA97, TA102Without S9 mixNot SpecifiedNegative[1]
S. typhimurium TA100, TA98, TA97, TA102With rat liver S9 mixNot SpecifiedNegative[1][2]
E. coli WP2 uvrA/pKM101Without S9 mixNot SpecifiedNegative[1]
E. coli WP2 uvrA/pKM101With rat liver S9 mixNot SpecifiedNegative[1]
S. typhimurium TA100With hamster liver S9 mixNot SpecifiedMutagenic[2][3]
S. typhimurium TA98With hamster liver S9 mixNot SpecifiedNot Mutagenic[2]

Table 2: In Vitro Mammalian Cell Genotoxicity Test Results for this compound

TestTest SystemMetabolic Activation (S9)Concentration/DoseResult
Chromosome Aberration TestChinese Hamster Lung (CHL) cellsWithout S9 mixNot SpecifiedPositive (induced structural aberrations)[1][2]
Chromosome Aberration TestChinese Hamster Lung (CHL) cellsWith liver S9 fractionNot SpecifiedNegative[1][2]

Table 3: In Vivo Genotoxicity Test Results for this compound

TestTest SystemDosing ProtocolConcentration/DoseResult
Bone Marrow Micronucleus TestMice and RatsSingle and triple oral dosingNot SpecifiedNegative[1][2]
Chromosome Aberration TestMouse bone marrowNot Specified128-512 mg/kg body weightNegative[2][4]
Sperm Abnormality TestMiceNot Specified128-512 mg/kg body weightNegative[2][4]
Comet AssayMiceSingle oral administrationDose-dependentPositive (DNA damage in liver, kidney, lung, and spleen)[1][2][4]
Comet AssayMiceSingle oral administrationDose-dependentNegative (in bone marrow cells)[1][2][4]

Experimental Protocols

This section provides detailed methodologies for the key genotoxicity assays cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[5][6]

  • Test Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift vs. base-pair substitutions).[7][8]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of Aroclor- or phenobarbital-induced rats or hamsters.[5][7] The S9 mix contains microsomal enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.[5]

  • Procedure:

    • The tester strain, the test compound at various concentrations, and the S9 mix (or a buffer for the non-activated assay) are combined in molten top agar.

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.[5]

    • The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

In Vitro Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural damage to chromosomes in cultured mammalian cells.[9]

  • Cell Lines: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human peripheral blood lymphocytes.[9][10]

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, and for a longer period (e.g., 24 hours) without S9.[9]

    • After treatment, the cells are incubated with a spindle inhibitor (e.g., colchicine) to arrest them in the metaphase stage of cell division.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • The slides are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

  • Interpretation: A test substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[10]

In Vivo Rodent Micronucleus Test

The micronucleus test is a key in vivo assay for detecting both clastogenic and aneugenic (causing chromosome loss) effects of a test substance.[11]

  • Test System: Typically performed in mice or rats.[12]

  • Procedure:

    • Animals are treated with the test substance, usually at three different dose levels, via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).[12]

    • Bone marrow is collected at specific time points after treatment (e.g., 24 and 48 hours after the final dose).

    • The bone marrow is flushed from the femurs, and smears are prepared on microscope slides.

    • The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

    • The frequency of micronucleated PCEs is determined by scoring a large number of PCEs (e.g., 2000 per animal).

  • Interpretation: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates that the test substance is genotoxic in vivo.[12]

Visualizations

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays ames Bacterial Reverse Mutation Assay (Ames Test) micronucleus Rodent Bone Marrow Micronucleus Test ames->micronucleus Follow-up if positive chro_vitro Mammalian Chromosome Aberration Test chro_vitro->micronucleus Follow-up if positive comet Comet Assay micronucleus->comet Further Investigation start This compound s9_plus +S9 Mix (Metabolic Activation) start->s9_plus s9_minus -S9 Mix (No Activation) start->s9_minus s9_plus->ames s9_plus->chro_vitro s9_minus->ames s9_minus->chro_vitro Diaveridine_Genotoxicity_Pathway cluster_metabolism Metabolism cluster_outcomes Genotoxic Outcomes This compound This compound Administration (Oral) liver Liver Metabolism (e.g., Hamster S9) This compound->liver detox Detoxification (e.g., Rat S9) This compound->detox chro_vitro_pos In Vitro Chromosome Aberration (without S9) This compound->chro_vitro_pos Direct Action? metabolites Reactive Metabolites liver->metabolites inactive_metabolites Inactive Metabolites detox->inactive_metabolites ames_pos Ames Test Positive (S. typhimurium TA100) metabolites->ames_pos comet_pos Comet Assay Positive (Liver, Kidney, Lung, Spleen) metabolites->comet_pos micronucleus_neg Micronucleus Test Negative (Bone Marrow) inactive_metabolites->micronucleus_neg ames_neg Ames Test Negative (Other strains/conditions) inactive_metabolites->ames_neg

References

An In-Depth Technical Guide to the Structural Analogues and Derivatives of Diaveridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaveridine, a synthetic 2,4-diaminopyrimidine derivative, is a well-established inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of various pathogens. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, delving into their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a particular focus on their antimicrobial and emerging anticancer activities. Detailed experimental protocols for the synthesis of these compounds and their biological evaluation are presented, alongside a quantitative analysis of their efficacy. This guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound {5-[(3′,4′-dimethoxyphenyl)methyl]-2,4-pyrimidinediamine} is a structural analogue of dihydrofolate and a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR plays a pivotal role in the folate metabolic pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] By competitively inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1][3]

Historically, this compound has been utilized in veterinary medicine, often in synergistic combination with sulfonamides, for the treatment and prevention of coccidiosis and bacterial infections in animals.[2][4] The combination of a DHFR inhibitor and a sulfonamide creates a sequential blockade of the folate pathway, enhancing antimicrobial efficacy and reducing the development of resistance.[2][4]

The 2,4-diaminopyrimidine scaffold is a privileged pharmacophore, and modifications to this core structure, particularly on the benzyl ring, have been extensively explored to understand and improve the potency and selectivity of DHFR inhibitors.[3] Recent research has also begun to investigate the potential of this compound derivatives as anticancer agents, given the critical role of DHFR in the proliferation of cancer cells.[5] This guide will explore the landscape of this compound analogues, providing detailed insights for the scientific community.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for this compound and its analogues is the competitive inhibition of dihydrofolate reductase (DHFR).[1] As structural mimics of the natural substrate, dihydrofolate, these compounds bind to the active site of the DHFR enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate.[1] This disruption of the folate pathway has downstream effects on nucleotide and amino acid synthesis, ultimately inhibiting cell growth and proliferation.

folate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA This compound This compound & Analogues This compound->DHFR Inhibition DHFR->THF Product

Folate metabolism pathway and the site of DHFR inhibition.

Synthesis of this compound and its Analogues

The synthesis of this compound and its structural analogues, which are primarily 2,4-diamino-5-(substituted benzyl)pyrimidines, can be achieved through several established chemical routes. A common and versatile method involves the condensation of a substituted benzaldehyde with a β-alkoxypropionitrile, followed by cyclization with guanidine.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidine derivatives.

synthesis_workflow start Substituted Benzaldehyde + β-alkoxypropionitrile step1 Condensation Reaction (e.g., with NaOMe) start->step1 intermediate α-(substituted benzyl)-β-alkoxy-acrylonitrile step1->intermediate step2 Cyclization with Guanidine intermediate->step2 product 2,4-Diamino-5-(substituted benzyl)pyrimidine step2->product purification Purification (Recrystallization/Chromatography) product->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization

General workflow for the synthesis of this compound analogues.
Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine (this compound)

This protocol is adapted from a patented method for the preparation of this compound.[5]

  • Step 1: Condensation. A solution of 3,4-dimethoxybenzaldehyde and 3-ethoxypropionitrile in a suitable solvent such as ethanol is treated with a base, for example, sodium ethoxide. The mixture is heated under reflux to facilitate the condensation reaction, forming α-(3,4-dimethoxybenzyl)-β-ethoxy-acrylonitrile.

  • Step 2: Cyclization. The resulting acrylonitrile intermediate is then reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux for several hours.

  • Step 3: Work-up and Purification. After the reaction is complete, the solvent is evaporated. The residue is treated with water to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water, and then with a cold organic solvent like acetone to remove impurities. The crude product is then purified by recrystallization from a suitable solvent system (e.g., aqueous methanol or dimethylformamide) to yield pure 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine.[5]

  • Characterization. The final product is characterized by its melting point (230°-233°C) and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.[5]

Protocol 2: Synthesis of a this compound Analogue: 2,4-diamino-5-(3-hydroxy-4,5-dimethoxybenzyl)pyrimidine Derivative

This protocol describes the synthesis of a derivative from a hydroxylated analogue of this compound.[4]

  • Step 1: Alkylation. To a solution of 2,4-diamino-5-(3-hydroxy-4,5-dimethoxybenzyl)pyrimidine in dry dimethyl sulfoxide (DMSO), potassium t-butoxide is added. To this suspension, 3-chloro-2-butanone is added, and the mixture is stirred at room temperature.

  • Step 2: Work-up and Purification. The solvent is removed under vacuum. The residue is partitioned between methylene chloride and dilute sodium hydroxide solution. The organic layer is separated, washed with water, dried over magnesium sulfate, and concentrated to yield the crude product.

  • Step 3: Recrystallization. The crude product is recrystallized from 95% ethanol to obtain the purified title compound.

  • Characterization. The structure and purity of the final compound are confirmed using analytical techniques such as melting point determination, elemental analysis, and spectroscopic methods.[4]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its analogues is highly dependent on the structural modifications of the molecule. SAR studies have provided valuable insights into the key features required for potent DHFR inhibition.

Key SAR Observations:

  • 2,4-Diaminopyrimidine Ring: This moiety is essential for binding to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. Modifications to this ring system generally lead to a significant loss of activity.[3]

  • Benzyl Ring Substituents: The nature and position of substituents on the benzyl ring significantly influence the inhibitory potency and selectivity.

    • Alkoxy Groups: The presence of methoxy groups, as in this compound (3,4-dimethoxy) and the highly potent antibacterial trimethoprim (3,4,5-trimethoxy), is crucial for high affinity.

    • Positional Isomers: The position of these substituents is critical. For instance, it has been suggested that substitution at the meta position of the benzyl ring is preferable to the para position for DHFR inhibition.[1]

    • Other Substituents: Introduction of other functional groups, such as benzyloxy and phenylethanone groups at the 4-position of the dimethoxy benzyl ring, has been shown to increase antibacterial activity in some trimethoprim analogues.[6]

  • Amino Group Substitution: Substitution at the 4-NH2 group of the pyrimidine ring is generally not well-tolerated and often results in a decrease or loss of antibacterial activity.[6]

Quantitative Analysis of Biological Activity

The efficacy of this compound analogues is quantified through various in vitro assays, primarily measuring their inhibitory concentration (IC50) against DHFR from different species and their minimum inhibitory concentration (MIC) against various microorganisms. More recently, their anticancer potential has been assessed by determining their IC50 values against different cancer cell lines.

Table 1: DHFR Inhibition and Antibacterial Activity of Selected 2,4-Diamino-5-benzylpyrimidine Analogues

CompoundSubstituents on Benzyl RingTarget Organism/EnzymeIC50 / MIC (µM)Reference
This compound 3,4-dimethoxy---
Trimethoprim 3,4,5-trimethoxyE. coli DHFR~0.005-0.01[7]
S. aureus22.7[6]
E. coli55.1[6]
Analogue 4b 3,5-dimethoxy, 4-benzyloxyS. aureus5.0[6]
E. coli4.0[6]
Analogue 28 2'-methoxy, 5'-(3-carboxyphenyl)ethynylP. carinii DHFR0.023[8]
T. gondii DHFR0.0055[8]

Table 2: Anticancer Activity of Selected 2,4-Diaminopyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7i HCT116 (Colon)4.93[9]
HT-29 (Colon)5.57[9]
MCF-7 (Breast)8.84[9]
HeLa (Cervical)14.16[9]
Compound 9k A549 (Lung)2.14[5]
HCT-116 (Colon)3.59[5]
PC-3 (Prostate)5.52[5]
MCF-7 (Breast)3.69[5]
Compound 13f A549 (Lung)1.98[5]
HCT-116 (Colon)2.78[5]
PC-3 (Prostate)4.27[5]
MCF-7 (Breast)4.01[5]

Anticancer Potential and Future Directions

The inhibition of DHFR is a validated strategy in cancer chemotherapy, with drugs like methotrexate being mainstays in the treatment of various malignancies.[1][10] The rationale for using DHFR inhibitors in oncology is based on the high demand for nucleotide biosynthesis in rapidly proliferating cancer cells. By blocking this pathway, these agents can induce cell cycle arrest and apoptosis.[9]

Recent studies have demonstrated that novel 2,4-diaminopyrimidine derivatives exhibit potent antitumor activities against a range of cancer cell lines, including lung, colon, prostate, and breast cancers.[5][9] Mechanistic studies on some of these compounds have revealed that they can induce cell cycle arrest and apoptosis in cancer cells.[9]

The development of this compound analogues as anticancer agents is a promising area of research. Future work should focus on:

  • Design and Synthesis of Novel Analogues: Creating new derivatives with improved potency and selectivity for cancer cell DHFR over the human enzyme to minimize side effects.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds induce cancer cell death.

  • In Vivo Evaluation: Assessing the efficacy and safety of promising candidates in preclinical animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of this compound analogues with other established anticancer drugs.

Conclusion

This compound and its structural analogues represent a versatile class of compounds with a well-established mechanism of action. While their traditional application has been in antimicrobial therapy, the exploration of their anticancer potential is a burgeoning field of research. The 2,4-diaminopyrimidine scaffold provides a robust platform for the design and synthesis of novel therapeutic agents. The data and protocols presented in this technical guide offer a solid foundation for researchers to build upon in their quest for more effective and selective DHFR inhibitors for a range of therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Solubility of Diaveridine Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaveridine hydrochloride is an antibacterial and antiprotozoal agent, functioning as a dihydrofolate reductase (DHFR) inhibitor. Its efficacy and delivery are critically dependent on its solubility characteristics. This document provides a comprehensive overview of the solubility of this compound hydrochloride in common laboratory solvents, outlines a detailed protocol for solubility determination, and illustrates its mechanism of action.

Solubility Data

The solubility of a compound is a critical physical property influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available quantitative and qualitative solubility data for this compound hydrochloride and its base form, this compound. It is important to note that the hydrochloride salt form generally exhibits higher aqueous solubility compared to the free base.

CompoundSolventSolubilityTemperature
This compound Hydrochloride Water~ 50 mg/mL[1]Not Specified
WaterEasily Soluble[2]Not Specified
WaterSoluble[3]Not Specified
EthanolEasily Soluble[2]Not Specified
MethanolSlightly Soluble[4][5]Not Specified
DMSOSlightly Soluble[4][5]Not Specified
This compound (Base) DMSO~ 5 mg/mL[6]Not Specified
Dimethylformamide (DMF)~ 5 mg/mL[6]Not Specified
EthanolSlightly Soluble[6]Not Specified
ChloroformSoluble (1:600)[7]Not Specified
WaterInsoluble[1]Not Specified
Aqueous BuffersSparingly Soluble[6]Not Specified
1:1 DMSO:PBS (pH 7.2)~ 0.5 mg/mL[6]Not Specified

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8]

2.1. Materials

  • This compound Hydrochloride

  • Selected Solvents (e.g., Water, Ethanol, DMSO, etc.)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

2.2. Procedure

  • Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, use buffers of defined pH (e.g., pH 1.2, 4.5, 6.8) to assess pH-dependent solubility.[9]

  • Addition of Excess Solute: Add an excess amount of this compound hydrochloride to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to reach equilibrium.[10] The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with the appropriate solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the concentration of this compound hydrochloride in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound hydrochloride in the solvent by multiplying the measured concentration by the dilution factor.

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining the equilibrium solubility of this compound hydrochloride.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound HCl to known volume of solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Centrifuge sample D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Determine Solubility H->I

Caption: Workflow for the Shake-Flask Solubility Assay.

3.2. Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

This compound exerts its antimicrobial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[5][11] This pathway is essential for the synthesis of nucleotides and certain amino acids, which are required for DNA synthesis and cell replication.

cluster_pathway Folic Acid Synthesis Pathway DHP Dihydropteroate (DHP) DHF Dihydrofolate (DHF) DHP->DHF Dihydropteroate Synthetase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides This compound This compound This compound->Inhibition

Caption: this compound inhibits the enzyme DHFR.

References

Application Notes and Protocols for Diaveridine in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine is a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of purines and thymidylate, which are precursors for DNA and RNA synthesis.[1][2][3] By blocking DHFR, this compound disrupts the folate metabolic pathway, leading to the depletion of tetrahydrofolate (THF), a crucial cofactor for numerous biochemical reactions. This disruption ultimately impedes DNA replication and cellular proliferation, making it a compound of interest for its potential antiproliferative and antibacterial properties.[4] These application notes provide a comprehensive protocol for the use of this compound in in vitro cell culture, with a focus on determining its cytotoxic effects.

Mechanism of Action

This compound exerts its biological effects by inhibiting dihydrofolate reductase (DHFR).[1] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of thymidylate and purines, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn inhibits the synthesis of DNA and RNA, leading to cell cycle arrest, primarily at the G1/S boundary, and can ultimately trigger apoptosis.[1][5]

Data Presentation

Cell LineCancer TypeIC50 (µM)Assay TypeExposure Time (hours)
Example: HeLaCervical CarcinomaUser DeterminedMTT Assay48
Example: MCF-7Breast AdenocarcinomaUser DeterminedMTT Assay48
Example: A549Lung CarcinomaUser DeterminedMTT Assay48
Example: HUVEC (Normal)Endothelial CellsUser DeterminedMTT Assay48

Experimental Protocols

This section provides a detailed methodology for determining the cytotoxic effects of this compound on mammalian cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[1]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, light-protected microcentrifuge tubes

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve 2.603 mg of this compound (Molecular Weight: 260.29 g/mol ) in 1 mL of DMSO.

    • Vortex until the compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.2 µm syringe filter into a sterile, light-protected tube.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Culture and Seeding
  • Materials:

    • Mammalian cell line of interest (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 96-well flat-bottom sterile tissue culture plates

    • Hemocytometer or automated cell counter

  • Protocol:

    • Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

Treatment with this compound
  • Protocol:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

MTT Assay for Cell Viability
  • Materials:

    • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Protocol:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis
  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope).

Visualizations

Signaling Pathway of this compound Action

Diaveridine_Pathway This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DHF Dihydrofolate (DHF) DHF->DHFR One_Carbon One-Carbon Metabolism THF->One_Carbon Thymidylate Thymidylate Synthesis One_Carbon->Thymidylate Purine Purine Synthesis One_Carbon->Purine DNA_RNA DNA & RNA Synthesis Thymidylate->DNA_RNA Purine->DNA_RNA Cell_Cycle Cell Cycle Arrest (G1/S Phase) DNA_RNA->Cell_Cycle Inhibition leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Can induce Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Diaveridine_Prep 3. Prepare this compound Serial Dilutions Cell_Seeding->Diaveridine_Prep Treatment 4. Treat Cells with This compound (24-72h) Cell_Seeding->Treatment Diaveridine_Prep->Treatment MTT_Addition 5. Add MTT Reagent (3-4h incubation) Treatment->MTT_Addition Solubilization 6. Add Solubilization Solution MTT_Addition->Solubilization Absorbance 7. Measure Absorbance (570 nm) Solubilization->Absorbance Data_Analysis 8. Data Analysis (% Viability, IC50) Absorbance->Data_Analysis End End Data_Analysis->End

References

Dosing Recommendations for Diaveridine in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine is a synthetic dihydrofolate reductase (DHFR) inhibitor. It functions as a bacteriostatic agent and is frequently used in veterinary medicine as a coccidiostat and an antibacterial synergist, often in combination with sulfonamides. This document provides detailed application notes and protocols for dosing this compound in animal studies, based on available toxicological and pharmacokinetic data.

Mechanism of Action

This compound selectively inhibits the bacterial and protozoal DHFR enzyme, which is a critical component in the folic acid synthesis pathway. This pathway is essential for the production of purines and ultimately DNA. By blocking this enzyme, this compound prevents the synthesis of tetrahydrofolate, leading to the cessation of bacterial or protozoal growth. When combined with sulfonamides, which inhibit an earlier step in the same pathway (dihydropteroate synthase), a synergistic and potent antimicrobial effect is achieved.

This compound Mechanism of Action cluster_folate_pathway Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolic_acid Dihydrofolic acid Dihydropteroate->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate reductase (DHFR) Purines Purines, DNA Tetrahydrofolic_acid->Purines Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits This compound This compound This compound->Dihydrofolic_acid Inhibits

Diagram illustrating the synergistic mechanism of action of this compound and Sulfonamides.

Toxicity Data

Understanding the toxicity profile of this compound is crucial for dose selection in research studies. Below are summaries of acute and sub-chronic toxicity studies conducted in rodents.

Acute Toxicity

Table 1: Acute Toxicity of this compound

SpeciesStrainRoute of AdministrationLD50Reference
Rat (Female)WistarOral2330 mg/kg b.w.[1]
Rat (Male)WistarOral3100 mg/kg b.w.[1]
RatSprague DawleyOral> 2378 mg/kg b.w.[2][3]
MouseICROral1025 mg/kg b.w.[2][3]
Sub-chronic Toxicity

A 90-day feeding study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Sub-chronic Toxicity of this compound in Wistar Rats

Dietary Level (mg/kg)Approximate Daily Intake (mg/kg b.w.)Observed Effects
232.0 - 2.3No adverse effects observed.
23021.0 - 23.5No adverse effects observed (NOAEL).[1]
1150115.2 - 126.9Significant decrease in body weights in both genders.[1]
2000212.4 - 217.9Significant decrease in body weights, organ weights, hemoglobin, and red blood cell count. Histopathological changes in kidneys, adrenals, and liver.[1]

Another 90-day study in Sprague Dawley rats showed no toxicological effects at a dosage of 10 mg/kg body weight per day.[2][4]

Pharmacokinetic Data

Pharmacokinetic parameters of this compound have been investigated in pigs and chickens, revealing significant species-specific differences.

Table 3: Pharmacokinetic Parameters of this compound in Pigs and Chickens (Single 10 mg/kg b.w. Dose)

ParameterRoutePigsChickensReference
Elimination Half-life (t½β) Intravenous0.74 ± 0.28 h3.44 ± 1.07 h[5]
Oral1.78 ± 0.41 h2.91 ± 0.57 h[5]
Oral (³H-DVD)66.41 h48.30 h[6][7]
Maximum Concentration (Cmax) Oral0.43 ± 0.24 µg/mL1.45 ± 0.57 µg/mL[5]
Oral (³H-DVD)0.49 ± 0.02 µg/mL1.55 ± 0.43 µg/mL[6]
Time to Cmax (Tmax) Oral1.04 ± 0.67 h3.25 ± 0.71 h[5]
Oral (³H-DVD)2 h2 h[6]
Oral Bioavailability (F) 34.6%72.2%[5]
Area Under the Curve (AUC₀-∞) Intravenous4.11 ± 1.13 µg∙h/mL12.87 ± 2.60 µg∙h/mL[5]
Oral1.33 ± 0.55 µg∙h/mL9.28 ± 2.69 µg∙h/mL[5]

Therapeutic Dosing Recommendations

This compound is most commonly used in combination with sulfonamides for the treatment and prevention of coccidiosis and other bacterial infections in various animal species.

Table 4: Therapeutic Dosages of this compound in Combination Products

AnimalIndicationCombination AgentThis compound DosageAdministrationReference
PoultryCoccidiosis, Fowl Cholera, Fowl TyphoidSulfaquinoxaline20 mg this compound HCl per gm of product (100 gm in 200 L water)Oral (drinking water)[8]
PoultryLeucocytozoon infectionSulfaquinoxaline2-4 ppm in feedOral (in feed)[9]
PoultryCoccidiosisSulphadimidine Sodium26 mg this compound HCl per gm of product (1 g in 1-2 L water)Oral (drinking water)
RabbitsCoccidiosisSulfaquinoxaline0.5 gm of product per liter of drinking waterOral (drinking water)[8]
RabbitsCoccidiosisSulphadimidine Sodium1 gm of product per 5 liters of drinking waterOral (drinking water)[10]
Sheep, Goats, CalvesCoccidiosisSulfaquinoxaline3 gm of product per 10 kg b.w.Oral (drinking water)[8]
Sheep, Goats, CalvesCoccidiosisSulphadimidine SodiumInitial: 2 g product/5 kg b.w. Maintenance: 1 g product/5 kg b.w.Oral

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in an animal model, based on published studies.[4][5][6]

Pharmacokinetic_Study_Workflow Animal_Selection Animal Selection and Acclimatization Dosing Dosing (Oral or Intravenous) Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., SPE) Plasma_Separation->Sample_Preparation HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Non-compartmental Kinetic Analysis HPLC_Analysis->Data_Analysis Parameter_Determination Determination of PK Parameters Data_Analysis->Parameter_Determination

A generalized workflow for a pharmacokinetic study of this compound.

1. Animal Models:

  • Select healthy, age- and weight-matched animals (e.g., Landrace/Doric Cross pigs, Cobb 500 broiler chickens).[4][6]

  • Acclimatize animals to the experimental conditions for a minimum of one week.

2. Dosing:

  • For oral administration, prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).[6]

  • Administer a single dose (e.g., 10 mg/kg b.w.) via oral gavage.[4][5][6]

  • For intravenous administration, dissolve this compound in an appropriate solvent and administer via a suitable vein (e.g., ear vein in pigs).

3. Blood Sampling:

  • Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) post-dosing.

4. Sample Processing:

  • Centrifuge blood samples to separate plasma.

  • Store plasma samples at -20°C or lower until analysis.

  • Prepare plasma samples for analysis using a solid-phase extraction (SPE) method.[4]

5. Analytical Method:

  • Quantify this compound concentrations in plasma using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[5]

6. Data Analysis:

  • Use non-compartmental kinetic analysis software (e.g., WinNonlin) to determine pharmacokinetic parameters from the plasma concentration-time data.[5]

Acute Oral Toxicity Study Protocol

This protocol is a general guideline for an acute oral toxicity study based on the provided literature.[1][2]

1. Animal Models:

  • Use young adult rodents (e.g., Wistar or Sprague Dawley rats).

  • House animals individually with ad libitum access to food and water, except for a brief fasting period before dosing.

2. Dosing:

  • Administer this compound orally at various dose levels to different groups of animals.

  • Include a control group that receives only the vehicle.

3. Observation:

  • Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Record body weights before dosing and at specified intervals throughout the study.

4. Necropsy:

  • At the end of the observation period, euthanize all surviving animals.

  • Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).

5. Data Analysis:

  • Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of the research and comply with all applicable animal welfare regulations and guidelines.

References

Application Notes and Protocols for Radioactive Tracing in Diaveridine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing radioactive tracing techniques in the pharmacokinetic evaluation of Diaveridine. This methodology offers high sensitivity for quantifying drug absorption, distribution, metabolism, and excretion (ADME), providing critical data for drug development and regulatory submission.

Introduction to Radioactive Tracing in Pharmacokinetics

Radioactive tracing is a highly sensitive method used to track the fate of a drug molecule within a biological system.[1][2] By labeling the drug with a radioisotope, such as Tritium (³H) or Carbon-14 (¹⁴C), its presence and concentration in various tissues and fluids can be accurately measured over time. This technique is invaluable for elucidating metabolic pathways and determining key pharmacokinetic parameters.[1][2]

This compound, a dihydrofolate reductase inhibitor, is often used in veterinary medicine in combination with sulfonamides for its antibacterial and anticoccidial properties.[3][4][5] Understanding its pharmacokinetic profile is crucial for ensuring its efficacy and safety in food-producing animals.[3][4]

Core Applications

  • Metabolite Identification: Radioactive tracing coupled with techniques like Liquid Chromatography-Mass Spectrometry (LC/MS-IT-TOF) allows for the discovery and structural elucidation of drug metabolites.[3][5][6]

  • Pharmacokinetic Parameter Determination: Enables the precise measurement of parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t½).[3][4]

  • Tissue Distribution Studies: Provides quantitative data on the distribution and potential accumulation of the drug and its metabolites in various tissues.[5][7]

  • Excretion Pathway Analysis: Determines the primary routes and rate of elimination of the drug from the body.[5][7]

Experimental Design and Workflow

The general workflow for a radioactive tracing study of this compound involves several key stages, from the preparation of the radiolabeled compound to the final data analysis.

experimental_workflow cluster_prep Preparation cluster_in_vivo In-Vivo Phase cluster_analysis Analysis cluster_data Data Interpretation radiolabel Synthesis of Radiolabeled this compound (e.g., ³H-DVD) formulation Dosing Formulation Preparation radiolabel->formulation administration Oral or Intravenous Administration formulation->administration animal_model Animal Model Selection (e.g., Pigs, Chickens, Rats) animal_model->administration sampling Collection of Blood, Urine, Feces, and Tissues administration->sampling sample_prep Sample Preparation (e.g., SPE) sampling->sample_prep radioactivity_measurement Radioactivity Measurement (Liquid Scintillation Counting) sample_prep->radioactivity_measurement metabolite_profiling Metabolite Profiling & ID (LC-Radio-MS/MS) sample_prep->metabolite_profiling pk_analysis Pharmacokinetic Analysis radioactivity_measurement->pk_analysis metabolite_profiling->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Caption: General experimental workflow for a this compound pharmacokinetic study using radioactive tracing.

Data Presentation

Pharmacokinetic Parameters of this compound and its Metabolites

The following tables summarize the pharmacokinetic parameters of this compound (D0) and its metabolites after a single oral administration of ³H-Diaveridine (10 mg/kg body weight) in pigs and chickens.[3][4]

Table 1: Pharmacokinetic Parameters in Pigs

CompoundCmax (μg/mL)[3][4][8]Tmax (h)[3][4][8]t½β (h)[3][4]
This compound (D0)0.49 ± 0.02266.41
3'-desmethyl-DVD (D1)0.24 ± 0.062-
monoglucuronide of 3'-desmethyl-DVD (D2)1.38 ± 0.042-
Total DVD-related metabolites--42.86

Table 2: Pharmacokinetic Parameters in Chickens

CompoundCmax (μg/mL)[3][4][8]Tmax (h)[3][4][8]t½β (h)[3][4]
This compound (D0)1.55 ± 0.27248.30
monoglucuronide of 3'-desmethyl-DVD (D2)0.27 ± 0.052-
Total DVD-related metabolites--56.11

Experimental Protocols

Protocol 1: Preparation of Radiolabeled this compound and Dosing Formulation

Objective: To prepare a stable and accurately characterized dosing formulation of radiolabeled this compound.

Materials:

  • ³H-labeled this compound (³H-DVD) with known specific activity, chemical and radiochemical purity (e.g., ≥98% purity, 22.08 Ci/g specific activity).[3]

  • Non-labeled this compound reference standard.[3]

  • Vehicle (e.g., 0.5% methylcellulose).[3]

Procedure:

  • Accurately weigh the required amounts of ³H-DVD and non-labeled this compound.

  • Prepare the dosing formulation by mixing the ³H-DVD and non-labeled this compound at a specific mass ratio (e.g., 1:96) in the chosen vehicle to achieve the desired specific activity (e.g., 0.23 Ci/g).[3]

  • Ensure thorough mixing to achieve a homogenous suspension.

  • Store the formulation appropriately (e.g., at -20°C) and confirm its stability over the intended period of use.[3]

Protocol 2: In-Vivo Study in Animal Models

Objective: To administer the radiolabeled this compound to animal models and collect biological samples for pharmacokinetic analysis.

Animal Models:

  • Pigs (e.g., Landrace/Doric Cross, castrated males).[3]

  • Chickens (e.g., Cobb 500 broilers, both female and male).[3]

  • Rats (e.g., Wistar).[9]

Procedure:

  • Acclimate the animals to the experimental conditions.

  • Fast the animals overnight before dosing, with free access to water.

  • Administer a single oral dose of the ³H-DVD formulation (e.g., 10 mg/kg body weight).[3][4][5]

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).[3]

  • Collect excreta (urine and feces) and bile at specified intervals.[5][7]

  • At the end of the study, euthanize the animals and collect various tissues (e.g., liver, kidney, muscle, fat, heart, lung, spleen).[5][7]

  • Store all samples at -20°C or lower until analysis.[3][7]

Protocol 3: Sample Preparation and Radioactivity Measurement

Objective: To extract this compound and its metabolites from biological matrices and quantify the total radioactivity.

Materials:

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX).[3]

  • Liquid scintillation counter.[8]

  • Scintillation cocktail.

Procedure:

  • Plasma/Tissue Homogenate Preparation: Thaw the samples. For tissues, homogenize in an appropriate buffer.

  • Solid-Phase Extraction (for plasma, urine, and bile):

    • Condition the MCX SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes (this compound and its metabolites).

    • The extraction efficiency should be monitored by comparing the total radioactivity before and after the SPE process. Recoveries of over 90% are desirable.[3]

  • Radioactivity Measurement:

    • Add an aliquot of the prepared sample (plasma, urine, tissue homogenate, or SPE eluate) to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Correct for background radiation.

Protocol 4: Metabolite Profiling and Identification

Objective: To separate, identify, and quantify this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Online radioactivity detector.

  • Mass Spectrometer (e.g., Ion Trap/Time-of-Flight, IT-TOF).[3]

Procedure:

  • Inject the prepared sample extract onto the HPLC system.

  • Separate the parent drug and its metabolites using a suitable chromatographic method (e.g., reverse-phase chromatography).

  • Monitor the eluent for radioactivity using the online radioactivity detector to obtain a radiochromatogram.

  • Introduce the eluent into the mass spectrometer to obtain mass spectra (MS) and tandem mass spectra (MS/MS) for structural elucidation of the metabolites.

  • Quantify the parent drug and each metabolite based on the peak areas in the radiochromatogram.

Metabolic Pathways of this compound

Radioactive tracing studies have identified several metabolic pathways for this compound in different species.

metabolic_pathway DVD This compound (DVD/M0) Demethyl_DVD 3'/4'-demethyl-DVD (M1) DVD->Demethyl_DVD Demethylation Hydroxy_DVD α-hydroxy-DVD (M3) DVD->Hydroxy_DVD α-hydroxylation Glucuronide_DVD 2/4-glucuronidated-DVD (M4) DVD->Glucuronide_DVD Glucuronidation Glucuronide_Demethyl_DVD 3'/4'-demethyl-DVD-O-glucuronide (M2) Demethyl_DVD->Glucuronide_Demethyl_DVD Glucuronidation Sulfate_Demethyl_DVD 3'/4'-demethyl-DVD-O-sulfation (M5) Demethyl_DVD->Sulfate_Demethyl_DVD Sulfonylation

References

Diaveridine as a Research Tool for Studying Folic Acid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway. By blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), this compound disrupts the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of DNA synthesis and cell division.[1] This mechanism makes this compound a valuable research tool for investigating folic acid metabolism, studying the effects of folate deficiency, and exploring potential therapeutic interventions targeting this pathway. This compound is a structural analog of pyrimethamine and acts as a folic acid antagonist.[2]

These application notes provide detailed protocols for using this compound in various experimental settings, including enzyme inhibition assays and cell-based models of folate depletion. The information is intended to guide researchers in designing and executing robust experiments to explore the intricacies of folate metabolism.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting dihydrofolate reductase (DHFR). This enzyme catalyzes the NADPH-dependent reduction of DHF to THF. THF and its derivatives are essential one-carbon donors in the synthesis of nucleotides and amino acids. Inhibition of DHFR by this compound leads to a depletion of the intracellular THF pool, which in turn stalls DNA replication and cell growth.[1] This targeted action allows researchers to precisely probe the consequences of disrupting the folate pathway.

Diagram of the Folic Acid Metabolism Pathway and this compound's Site of Action

Folic_Acid_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DNA_Synthesis DNA Synthesis Purines->DNA_Synthesis Thymidylate->DNA_Synthesis This compound This compound This compound->DHF Inhibition

Figure 1: Folic acid pathway and the inhibitory action of this compound on DHFR.

Quantitative Data

The inhibitory potency of this compound against DHFR can vary between species. This selectivity is a key consideration in experimental design.

Table 1: Inhibitory Potency of this compound against Dihydrofolate Reductase (DHFR)

ParameterOrganism/EnzymeValueReference
Ki Wild-Type DHFR11.5 nM[3][4][5]
MIC S. aureus~50 µM[6]
MIC E. coli>50 µM[6]

Ki (Inhibition constant): A measure of the inhibitor's binding affinity. A lower Ki indicates a stronger inhibitor. MIC (Minimum Inhibitory Concentration): The lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDosageCmax (µg/mL)Tmax (h)t1/2β (h)Oral Bioavailability (F)Reference
Pigs 10 mg/kg (oral)0.43 ± 0.241.04 ± 0.671.78 ± 0.4134.6%
Chickens 10 mg/kg (oral)1.45 ± 0.573.25 ± 0.712.91 ± 0.5772.2%

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2β: Elimination half-life.

Experimental Protocols

Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified DHFR enzyme

  • This compound

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving this compound)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute in Assay Buffer to desired concentrations.

    • Prepare stock solutions of NADPH (e.g., 10 mM) and DHF (e.g., 5 mM) in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate or cuvette, prepare the reaction mixture containing Assay Buffer, NADPH (final concentration, e.g., 100 µM), and the DHFR enzyme.

    • For inhibition studies, add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., methotrexate).

  • Equilibration:

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation:

    • Initiate the reaction by adding DHF (final concentration, e.g., 50 µM).

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of this compound concentration.

Diagram of the DHFR Inhibition Assay Workflow

DHFR_Inhibition_Workflow Prep_Reagents Prepare Reagents (DHFR, this compound, NADPH, DHF) Setup_Reaction Set up Reaction Mixture (Buffer, NADPH, DHFR, this compound) Prep_Reagents->Setup_Reaction Equilibrate Equilibrate at 25°C for 5 min Setup_Reaction->Equilibrate Initiate Initiate Reaction with DHF Equilibrate->Initiate Measure_Abs Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure_Abs Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Abs->Analyze_Data

Figure 2: Workflow for the in vitro DHFR inhibition assay.

Protocol 2: Cell-Based Assay for Studying Folic Acid Depletion

This protocol details the use of this compound to induce a state of folate deficiency in cultured cells, allowing for the study of its downstream metabolic and cellular consequences.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Folate-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Cell counting solution (e.g., trypan blue)

  • Reagents for downstream analysis (e.g., folate extraction, cell cycle analysis)

Procedure:

  • Cell Culture Preparation:

    • Culture cells in complete medium to the desired confluency.

    • To establish a folate-depleted condition, switch the cells to folate-free medium supplemented with dFBS for a period of time (e.g., 24-48 hours) prior to the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a range of this compound concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals.

    • Include a vehicle control (DMSO) in all experiments.

  • Incubation:

    • Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Cell Viability and Proliferation: Assess cell viability using methods such as MTT or trypan blue exclusion assays.

    • Folate Pool Analysis: Harvest cells and extract intracellular folates for quantification by LC-MS/MS. A significant increase in DHF and a decrease in THF levels are expected.

    • Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry to observe cell cycle arrest, typically at the S-phase.

    • Gene and Protein Expression: Analyze the expression of genes and proteins involved in folate metabolism and downstream pathways.

Diagram of the Cell-Based Folate Depletion Workflow

Cell_Based_Workflow cluster_analysis Downstream Analysis Culture_Cells Culture Cells in Complete Medium Switch_Medium Switch to Folate-Free Medium + dFBS Culture_Cells->Switch_Medium Treat_this compound Treat with this compound (various concentrations) Switch_Medium->Treat_this compound Incubate Incubate for 24-72 hours Treat_this compound->Incubate Viability Cell Viability Assay Incubate->Viability Folate_Analysis Folate Pool Analysis (LC-MS/MS) Incubate->Folate_Analysis Cell_Cycle Cell Cycle Analysis Incubate->Cell_Cycle

Figure 3: Workflow for cell-based studies of folic acid depletion using this compound.

Troubleshooting

Table 3: Troubleshooting Common Issues in this compound Experiments

IssuePossible CauseSuggested Solution
DHFR Assay: No Inhibition Observed This compound concentration too low.Increase the concentration range of this compound.
Inactive DHFR enzyme.Use a fresh batch of enzyme and verify its activity with a known inhibitor like methotrexate.
Cell-Based Assay: High Cell Death at Low this compound Concentrations Cell line is highly sensitive to folate depletion.Reduce the this compound concentration and/or the incubation time. Ensure the use of dFBS to minimize background folate levels.
Cell-Based Assay: No Effect on Cell Proliferation or Folate Levels This compound concentration is too low.Increase the this compound concentration.
Cells have alternative mechanisms to bypass DHFR inhibition.Investigate the expression of folate transporters and other enzymes in the folate pathway.
Insufficient folate depletion prior to treatment.Extend the duration of culture in folate-free medium before adding this compound.

Conclusion

This compound is a specific and potent inhibitor of DHFR, making it an invaluable tool for researchers studying folic acid metabolism. The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound to investigate the critical role of the folate pathway in cellular processes. By carefully designing and executing experiments based on these guidelines, researchers can gain deeper insights into the mechanisms of folate-dependent biosynthesis and the cellular response to antifolate agents.

References

Application Notes & Protocols: Utilizing Diaveridine for the Development of Antimicrobial Resistance Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diaveridine is a synthetic antimicrobial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria and protozoa.[1][2] This pathway is essential for the biosynthesis of purines and thymidylate, which are precursors for DNA replication and cell division.[3] By blocking DHFR, this compound disrupts this vital process, leading to a bacteriostatic effect.[1][4] Its specific and well-characterized mechanism of action makes it an excellent tool for developing antimicrobial resistance (AMR) models in a laboratory setting. These models are crucial for studying the genetic and molecular mechanisms of resistance, investigating cross-resistance phenomena, and screening for new compounds that can overcome existing resistance.

Application 1: In Vitro Generation of Resistant Strains via Experimental Evolution

Principle: The development of resistance to DHFR inhibitors like this compound often arises from point mutations in the dhfr gene, which alter the enzyme's structure and reduce the drug's binding affinity.[1] By culturing bacteria in the presence of gradually increasing concentrations of this compound, it is possible to select for and isolate mutants that have acquired resistance. This method, known as experimental evolution or serial passage, mimics the selective pressures that lead to resistance in clinical settings.[5][6]

Protocol 1: Generating this compound-Resistant Bacterial Strains

This protocol is adapted from standard methodologies for the in vitro evolution of antibiotic resistance.[5][7][8]

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other appropriate liquid culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes or flasks

  • Incubator (e.g., 37°C with shaking)

  • Spectrophotometer or plate reader for measuring optical density (OD)

  • Agar plates for colony isolation

Methodology:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the parental bacterial strain using a standard broth microdilution method.[7]

  • Initiation of Serial Passage: Inoculate a culture tube containing MHB with a single colony of the parental strain and incubate overnight.

  • Sub-Inhibitory Exposure: Inoculate a fresh tube of MHB containing this compound at a sub-inhibitory concentration (e.g., 0.5x MIC of the parental strain) with the overnight culture (e.g., at a 1:100 dilution).[7][9]

  • Incubation: Incubate the culture at 37°C with shaking for 18-24 hours, or until growth is clearly visible (turbidity).

  • Serial Transfer: After incubation, transfer an aliquot (e.g., 1:100 dilution) of the culture into a new tube of fresh MHB containing the same concentration of this compound.[5]

  • Increasing Drug Concentration: Repeat the serial transfer daily. After a set number of passages (e.g., every 2-4 days), double the concentration of this compound in the medium.[5] If the bacteria fail to grow at the new concentration, the previous concentration should be maintained for a few more passages before attempting to increase it again.

  • Monitoring Resistance: Periodically (e.g., every 5-10 passages), determine the MIC of the evolving population to quantify the change in resistance.

  • Isolation of Resistant Mutants: Once a significant increase in MIC is observed (e.g., >8-fold), streak the culture onto an agar plate to obtain isolated colonies.

  • Verification: Confirm the MIC of individual isolated colonies to ensure a stable resistant phenotype has been established. Store confirmed resistant isolates as glycerol stocks at -80°C for further characterization.

Data Presentation: Tracking Resistance Development

Quantitative data from the experimental evolution process should be recorded to track the increase in resistance over time.

Table 1: Example Data for MIC Progression of E. coli During Exposure to this compound

Passage Number This compound Concentration (µg/mL) in Culture Population MIC (µg/mL) Fold-Change in MIC
0 (Parental) 0 2.0 1x
5 1.0 2.0 1x
10 2.0 4.0 2x
15 4.0 8.0 4x
20 8.0 16.0 8x
25 16.0 32.0 16x

| 30 | 32.0 | 64.0 | 32x |

Visualization: Experimental Evolution Workflow

G cluster_setup Setup cluster_evolution Evolution Cycle (Repeat Daily) cluster_analysis Analysis P0 Parental Strain (e.g., E. coli) P1 Determine Baseline MIC P0->P1 P2 Inoculate Culture with 0.5x MIC this compound P1->P2 P3 Incubate (18-24h, 37°C) P2->P3 Continue Passages P4 Serial Transfer (1:100 Dilution) P3->P4 Continue Passages P4->P2 Continue Passages P5 Increase this compound Concentration Periodically P4->P5 P5->P2 Use Higher Conc. P6 Monitor Population MIC P5->P6 P7 Isolate Resistant Colonies on Agar P6->P7 Significant MIC Increase Observed P8 Confirm MIC of Isolates & Store Stocks P7->P8

Caption: Workflow for generating resistant bacteria via serial passage.

Application 2: Investigating Mechanisms of Antifolate Resistance

Principle: this compound-resistant mutants are valuable for elucidating the molecular basis of resistance to antifolate drugs. The most common mechanism is the alteration of the target enzyme, DHFR, through mutations in the dhfr gene.[1][10] By sequencing this gene in resistant isolates, specific genetic changes responsible for the resistance phenotype can be identified.

Protocol 2: Molecular Characterization of Resistant Mutants

Materials:

  • Parental and this compound-resistant bacterial strains

  • DNA extraction kit

  • Primers specific to the bacterial dhfr gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service or equipment

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of both the parental and the resistant strains using a commercial kit or standard protocol.

  • PCR Amplification: Amplify the entire coding sequence of the dhfr gene using PCR. Design primers to anneal to the regions flanking the gene.

    • Example PCR Cycle: 95°C for 5 min; 30 cycles of (95°C for 30s, 55°C for 30s, 72°C for 60s); final extension at 72°C for 5 min. (Note: Annealing temperature and extension time should be optimized for the specific primers and target gene length).

  • Verification of Amplicon: Run a small volume of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Purify the remaining PCR product and send it for Sanger sequencing. Ensure both forward and reverse primers are used for sequencing to obtain high-quality bidirectional reads.

  • Sequence Analysis: Align the DNA sequences from the resistant isolates against the sequence from the parental (wild-type) strain. Identify any nucleotide changes.

  • Mutation Identification: Translate the nucleotide sequences into amino acid sequences to determine if the identified mutations result in a change in the protein structure (i.e., missense or nonsense mutations).

Data Presentation: Summarizing Genetic Alterations

Organize the sequencing results to correlate specific mutations with the level of resistance.

Table 2: Genetic Analysis of the dhfr Gene in this compound-Resistant E. coli Isolates

Isolate ID This compound MIC (µg/mL) Nucleotide Change Codon Position Amino Acid Substitution
Parental WT 2.0 None - -
DVD-R1 64.0 C283T 95 Proline -> Leucine
DVD-R2 128.0 G299A 100 Glycine -> Aspartate

| DVD-R3 | 128.0 | G299A | 100 | Glycine -> Aspartate |

Visualization: this compound's Mechanism of Action and Resistance

G cluster_pathway Bacterial Folate Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Precursors (e.g., Thymidylate) THF->DNA DHFR->THF This compound This compound This compound->DHFR Inhibition Mutation dhfr Gene Mutation Mutation->DHFR Alters Drug Binding Site

Caption: Inhibition of DHFR by this compound and resistance via mutation.

Application 3: Assessing Cross-Resistance and Collateral Sensitivity

Principle: Bacteria that develop resistance to one antimicrobial agent may also become resistant to other, structurally related agents (cross-resistance).[11] Conversely, resistance to one drug can sometimes increase susceptibility to another (collateral sensitivity).[8] this compound-resistant models are ideal for screening for these effects, particularly with other antifolates like trimethoprim or with drugs from different classes. This knowledge is vital for designing effective combination therapies and predicting the evolution of resistance.

Protocol 3: Antimicrobial Susceptibility Testing of Resistant Strains

Materials:

  • Parental and this compound-resistant bacterial strains

  • MHB

  • 96-well microtiter plates

  • Panel of antimicrobial agents for testing (e.g., trimethoprim, sulfamethoxazole, ciprofloxacin, tetracycline, erythromycin)

Methodology:

  • Prepare Inoculum: Prepare standardized bacterial inocula (e.g., to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL) for both the parental strain and the this compound-resistant isolate(s).[9]

  • Prepare Antibiotic Plates: In separate 96-well plates for each strain, perform two-fold serial dilutions of each antibiotic to be tested.[12]

  • Inoculation and Incubation: Add the standardized inoculum to each well of the antibiotic-containing plates. Include positive (bacteria, no drug) and negative (broth only) controls. Incubate at 37°C for 18-24 hours.

  • Determine MICs: For each antibiotic, determine the MIC by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • Analyze and Compare: Compare the MIC values of each antibiotic for the resistant strain to the corresponding values for the parental strain.

    • Cross-resistance: A significant increase in MIC for the resistant strain.

    • Collateral Sensitivity: A significant decrease in MIC for the resistant strain.

    • No Effect: No significant change in MIC.

Data Presentation: Comparative Antimicrobial Susceptibility Profiles

A table is the most effective way to compare the susceptibility profiles of the parental and resistant strains.

Table 3: Example MIC Panel for Parental and this compound-Resistant (DVD-R1) E. coli

Antimicrobial Agent Class Parental WT MIC (µg/mL) DVD-R1 MIC (µg/mL) Fold-Change Interpretation
This compound DHFR Inhibitor 2.0 64.0 32x Resistance (Selected)
Trimethoprim DHFR Inhibitor 1.0 32.0 32x Cross-Resistance
Sulfamethoxazole Dihydropteroate Synthase Inhibitor 16.0 16.0 1x No Effect
Ciprofloxacin Fluoroquinolone 0.03 0.03 1x No Effect
Tetracycline Tetracycline 2.0 2.0 1x No Effect

| Erythromycin | Macrolide | 8.0 | 2.0 | 0.25x | Collateral Sensitivity |

Visualization: Logic of Cross-Resistance and Collateral Sensitivity

G cluster_outcomes Susceptibility Testing P Parental Strain (Susceptible) E Selective Pressure (Exposure to this compound) P->E R This compound-Resistant Strain E->R T1 Test with Trimethoprim (DHFR Inhibitor) R->T1 T2 Test with Erythromycin (Macrolide) R->T2 O1 Result: Increased MIC T1->O1 O2 Result: Decreased MIC T2->O2 I1 Cross-Resistance O1->I1 I2 Collateral Sensitivity O2->I2

Caption: Testing resistant strains for altered susceptibility profiles.

References

Application Notes and Protocols for Utilizing Diaveridine in Pneumocystis Species Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocystis pneumonia (PCP), caused by fungi of the genus Pneumocystis, remains a significant opportunistic infection in immunocompromised individuals. Current treatment options, primarily trimethoprim-sulfamethoxazole (TMP-SMX), can be limited by adverse effects and emerging drug resistance. This necessitates the exploration of novel therapeutic agents. Diaveridine, a synthetic inhibitor of dihydrofolate reductase (DHFR), presents a potential area of investigation due to its mechanism of action targeting a crucial enzyme in the folate biosynthesis pathway of microorganisms.

These application notes provide a comprehensive guide for researchers interested in evaluating the efficacy of this compound against Pneumocystis species. The following sections detail the mechanism of action, quantitative data for related compounds, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound, like other diaminopyrimidine derivatives such as trimethoprim and pyrimethamine, functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By blocking DHFR, this compound disrupts the production of tetrahydrofolate, a vital cofactor, ultimately leading to the inhibition of microbial growth. Most drugs used for the prevention and treatment of Pneumocystis jirovecii pneumonia (PcP) target enzymes involved in the biosynthesis of folic acid. The sulfa drugs inhibit dihydropteroate synthase (DHPS), while diaminopyrimidines like trimethoprim and pyrimethamine are inhibitors of DHFR.[1]

Folate_Biosynthesis_Pathway cluster_inhibition Drug Inhibition GTP GTP Dihydroneopterin triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin triphosphate GTP cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin triphosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) p-Aminobenzoic acid (pABA) p-Aminobenzoic acid (pABA) p-Aminobenzoic acid (pABA)->Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Dihydrofolate Synthase Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Nucleic Acid & Amino Acid Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate (THF)->Nucleic Acid & Amino Acid Synthesis Sulfonamides Sulfonamides Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) Sulfonamides->Dihydropteroate Synthase (DHPS) This compound This compound Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) This compound->Dihydrofolate Reductase (DHFR)

Diagram 1: Folate biosynthesis pathway and points of inhibition.

Quantitative Data

CompoundTargetOrganismIC50 / ID50 (nM)Reference
TrimethoprimDHFRP. carinii39,600[2]
PyrimethamineDHFRP. carinii2,800[2]
MethotrexateDHFRP. carinii1.4[2]
TrimetrexateDHFRP. carinii26.1[2]

Table 1: Inhibitory concentrations of various DHFR inhibitors against Pneumocystis carinii. This data can serve as a benchmark for evaluating the potency of this compound.

Experimental Protocols

In Vitro Susceptibility Testing of Pneumocystis species to this compound

This protocol is adapted from established methods for testing the susceptibility of Pneumocystis carinii to antimicrobial agents in vitro.

Objective: To determine the in vitro efficacy of this compound against Pneumocystis species.

Materials:

  • Pneumocystis organisms (e.g., P. carinii isolated from immunosuppressed rats)

  • Lung-derived cell lines (e.g., WI-38)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Control drugs (e.g., trimethoprim, pyrimethamine)

  • Microplate reader or microscope for quantification

  • ATP bioluminescence assay kit (optional, for viability assessment)

Procedure:

  • Cell Culture: Maintain the lung-derived feeder cell line in appropriate culture conditions until a confluent monolayer is formed in the 96-well plates.

  • Inoculum Preparation: Isolate and purify Pneumocystis organisms from the lungs of an infected animal host. Quantify the organisms (e.g., by counting nuclei after staining). Prepare a standardized inoculum of Pneumocystis in the culture medium.

  • Drug Dilution: Prepare serial dilutions of this compound and control drugs in the culture medium. Ensure the final solvent concentration is non-toxic to the cells and organisms.

  • Infection and Treatment: Remove the medium from the feeder cell monolayers and add the Pneumocystis inoculum to each well. Subsequently, add the different concentrations of this compound and control drugs. Include untreated control wells.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 72-96 hours).

  • Quantification of Growth Inhibition:

    • Microscopic Quantification: At the end of the incubation, stain the wells with a suitable stain (e.g., Giemsa) and count the number of Pneumocystis organisms per field or well.

    • ATP Assay: Measure the ATP content in each well using a bioluminescence assay kit as an indicator of organism viability.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of the organism's growth) by plotting the inhibition data against the drug concentration.

In_Vitro_Workflow A Prepare Feeder Cell Monolayer in 96-well plate D Infect Feeder Cells and Add Drug Dilutions A->D B Prepare Standardized Pneumocystis Inoculum B->D C Prepare Serial Dilutions of this compound & Controls C->D E Incubate at 37°C for 72-96 hours D->E F Quantify Growth Inhibition (Microscopy or ATP Assay) E->F G Calculate % Inhibition and Determine IC50 F->G

Diagram 2: Experimental workflow for in vitro susceptibility testing.
In Vivo Evaluation of this compound in an Animal Model of Pneumocystis Pneumonia

This protocol describes a general procedure for evaluating the efficacy of this compound in an immunosuppressed rat or mouse model of PCP.

Objective: To assess the in vivo therapeutic or prophylactic efficacy of this compound against Pneumocystis pneumonia.

Materials:

  • Immunodeficient mice (e.g., SCID) or immunosuppressed rats (e.g., Sprague-Dawley treated with corticosteroids).

  • Pneumocystis inoculum for intratracheal or intranasal inoculation.

  • This compound formulation for administration (e.g., oral gavage, subcutaneous injection).

  • Control drugs (e.g., TMP-SMX).

  • Vehicle control.

  • Equipment for animal handling, inoculation, and drug administration.

  • Materials for lung tissue processing and organism quantification (e.g., microscopy, quantitative PCR).

Procedure:

  • Animal Model Induction:

    • Immunosuppression: For rat models, induce immunosuppression by administering corticosteroids (e.g., dexamethasone in drinking water) for a period before and during the experiment.

    • Inoculation: Inoculate the animals with a standardized dose of Pneumocystis organisms via the intratracheal or intranasal route.

  • Drug Administration:

    • Therapeutic Model: Begin treatment with this compound, control drugs, or vehicle a few weeks after inoculation when the infection is established.

    • Prophylactic Model: Start drug administration shortly before or at the time of inoculation.

    • Administer the drugs daily or as determined by pharmacokinetic studies for a specified duration (e.g., 10-21 days).

  • Monitoring: Monitor the animals for clinical signs of disease, body weight, and mortality throughout the experiment.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect the lungs.

  • Quantification of Fungal Burden:

    • Microscopic Quantification: Prepare lung homogenates and stain smears to count the number of Pneumocystis cysts and trophic forms.

    • Quantitative PCR (qPCR): Extract DNA from lung tissue and perform qPCR to quantify the amount of Pneumocystis-specific DNA.

  • Data Analysis: Compare the fungal burden in the lungs of the this compound-treated group with the control groups. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of any observed reduction in fungal load.

In_Vivo_Workflow cluster_prophylaxis Prophylactic Model cluster_therapeutic Therapeutic Model A1 Start this compound/Control Treatment B1 Inoculate with Pneumocystis A1->B1 D Monitor Animals (Weight, Clinical Signs) B1->D A2 Inoculate with Pneumocystis B2 Allow Infection to Establish A2->B2 C2 Start this compound/Control Treatment B2->C2 C2->D E Euthanize and Collect Lungs at Endpoint D->E F Quantify Fungal Burden (Microscopy/qPCR) E->F G Statistical Analysis of Treatment Efficacy F->G

Diagram 3: Experimental workflow for in vivo efficacy studies.

Conclusion

This compound represents a compound of interest for investigation against Pneumocystis species due to its established mechanism as a DHFR inhibitor. While specific efficacy data against Pneumocystis is currently lacking, the protocols outlined in these application notes provide a robust framework for researchers to conduct in vitro and in vivo studies to determine its potential as a novel anti-Pneumocystis agent. The provided diagrams and comparative data for other antifolates will aid in the design and interpretation of these crucial experiments. Further research in this area is warranted to address the need for new therapeutic strategies against Pneumocystis pneumonia.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Diaveridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine is a synthetic dihydrofolate reductase (DHFR) inhibitor used in veterinary medicine, primarily as a coccidiostat and antibacterial agent.[1][2] It functions by interfering with the folic acid synthesis pathway in protozoa and bacteria, an essential process for DNA synthesis and cell replication.[1][3] this compound is often used in combination with sulfonamides, which inhibit an earlier step in the same pathway, creating a synergistic effect that is more effective at lower dosages and can reduce the development of resistance.[1][3][4]

These application notes provide detailed protocols for in vivo experimental models designed to test the efficacy of this compound, particularly against coccidiosis in poultry, a significant and economically impactful disease in the poultry industry.[4]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its therapeutic effect by targeting the enzyme dihydrofolate reductase (DHFR).[1][2] In many protozoa and bacteria, folic acid is synthesized de novo from para-aminobenzoic acid (PABA).[5][6][7] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that incorporates PABA into the folate precursor.[7][8][9] this compound acts on the subsequent step, inhibiting DHFR, which reduces dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folic acid.[1][8] This sequential blockade of the folate pathway is highly effective in inhibiting parasite and bacterial growth.[3]

Folic_Acid_Pathway cluster_parasite Parasite Cell cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthetase (DHPS) Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA_Synthesis DNA, RNA & Amino Acid Synthesis THF->DNA_Synthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits This compound This compound This compound->THF Inhibits

Caption: Synergistic inhibition of the parasite folic acid synthesis pathway.

In Vivo Experimental Models: Avian Coccidiosis

The most common in vivo model for testing the efficacy of this compound is the avian coccidiosis challenge model, typically using broiler chickens and challenging them with pathogenic species of Eimeria.

Experimental Workflow

The general workflow for an avian coccidiosis challenge study involves acclimatization of the birds, infection with a known dose of Eimeria oocysts, administration of the test article (this compound), and subsequent evaluation of efficacy through various parameters.

Experimental_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection & Treatment Phase cluster_post_infection Post-Infection Evaluation Acclimatization Day-old chicks procured and acclimatized for ~14 days Randomization Birds weighed and randomly allocated to treatment groups Acclimatization->Randomization Infection Oral inoculation with sporulated Eimeria oocysts (e.g., E. tenella) Randomization->Infection Day 0 Treatment This compound administered (e.g., in feed or drinking water) starting before or at time of infection Infection->Treatment Data_Collection Data collection for 5-7 days post-infection (PI) Treatment->Data_Collection Parameters Efficacy Parameters Measured: - Body Weight Gain - Feed Conversion Ratio - Lesion Scoring - Oocyst Counts - Mortality Rate Data_Collection->Parameters

Caption: General workflow for an avian coccidiosis challenge study.

Detailed Experimental Protocols

Avian Coccidiosis Challenge Model (Eimeria tenella)

This protocol is designed to assess the prophylactic efficacy of this compound against cecal coccidiosis caused by Eimeria tenella.

Materials:

  • Day-old broiler chicks (e.g., Cobb 500)

  • Coccidia-free starter and grower feed

  • Sporulated oocysts of Eimeria tenella

  • This compound test article

  • McMaster counting chamber

  • Microscope

  • Fecal collection trays

  • Apparatus for oral gavage

Procedure:

  • Animal Husbandry and Acclimatization:

    • Procure day-old broiler chicks from a reputable hatchery.

    • House the birds in a clean, disinfected, and controlled environment.

    • Provide ad libitum access to coccidia-free feed and water.

    • Allow for an acclimatization period of approximately 14 days.

  • Experimental Groups:

    • Randomly allocate birds to different treatment groups (n=10-20 birds per group, with replicates).

    • Example groups:

      • Group A: Uninfected, untreated control.

      • Group B: Infected, untreated control.

      • Group C: Infected, treated with this compound (Dose 1).

      • Group D: Infected, treated with this compound + Sulfonamide.

      • Group E: Infected, treated with a positive control drug.

  • Infection:

    • On Day 14, individually weigh all birds.

    • Infect birds in Groups B, C, D, and E by oral gavage with a suspension containing a predetermined number of sporulated E. tenella oocysts (e.g., 50,000 oocysts per bird).[10]

    • Administer a sham dose (e.g., buffer solution) to the uninfected control group (Group A).[3]

  • Drug Administration:

    • Begin medicated feed or water containing this compound (and/or sulfonamide) 48 hours prior to infection and continue for the duration of the study (typically 7-9 days post-infection).

    • Ensure the concentration of the test article in the feed/water is uniform and stable.

  • Data Collection and Efficacy Evaluation (Days 5-7 Post-Infection):

    • Mortality: Record daily mortality.

    • Body Weight Gain (BWG): Weigh all surviving birds at the end of the experiment (e.g., Day 7 post-infection) and calculate the average weight gain per group.

    • Feed Conversion Ratio (FCR): Measure feed intake per group and calculate FCR (Total feed consumed / Total weight gain).

    • Lesion Scoring: At Day 5 or 6 post-infection, euthanize a subset of birds from each group. Score the cecal lesions on a scale of 0 to 4, where 0 is normal and 4 is severe necrosis and hemorrhage.[10]

    • Oocyst Counting: From Day 5 to Day 9 post-infection, collect feces from each group. Homogenize the feces and use a McMaster chamber to quantify the number of oocysts per gram (OPG) of feces.[3][10]

Data Presentation

Quantitative data from in vivo studies are crucial for determining the efficacy and pharmacokinetic properties of this compound. The following tables summarize key data from published literature.

Table 1: Efficacy of this compound and Sulfaquinoxaline against Leucocytozoon infection in Chickens
Treatment GroupThis compound (ppm in feed)Sulfaquinoxaline (ppm in feed)Preventive Effect
1416Almost complete
228Almost complete
314Partial
Source: Adapted from a field trial on 120-day-old White Leghorn chickens over 10 weeks.[11]
Table 2: Pharmacokinetic Parameters of this compound in Chickens and Pigs (Single Oral Dose of 10 mg/kg)
ParameterChickensPigs
Tmax (h) 3.25 ± 0.711.04 ± 0.67
Cmax (µg/mL) 1.45 ± 0.570.43 ± 0.24
t1/2β (h) 2.91 ± 0.571.78 ± 0.41
AUC0-∞ (µg·h/mL) 9.28 ± 2.691.33 ± 0.55
Oral Bioavailability (F) 72.2%34.6%
Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; t1/2β: Elimination half-life; AUC: Area under the curve. Data are presented as mean ± standard deviation.[8][12]
Table 3: Efficacy of this compound/Sulfaquinoxaline with and without Vitamins A & K against Cecal Coccidiosis in Broilers
GroupTreatmentMorbidity RateMortality Rate
ANegative Control (Uninfected)0%0%
BPositive Control (Infected, Untreated)92%28%
CInfected + this compound/SulfaquinoxalineNot SpecifiedNot Specified
DInfected + this compound/Sulfaquinoxaline + Vit A & K8%0%
Source: Experimental study with broilers challenged with sporulated Eimeria tenella oocysts.[5]

Conclusion

The in vivo models described, particularly the avian coccidiosis challenge, provide a robust framework for evaluating the efficacy of this compound. Key parameters such as mortality, body weight gain, lesion scores, and oocyst counts are critical for a comprehensive assessment. The synergistic combination of this compound with sulfonamides consistently demonstrates enhanced efficacy. Pharmacokinetic data are essential for determining appropriate dosing regimens and understanding species-specific differences in drug metabolism. These protocols and data serve as a valuable resource for the design and execution of future preclinical and clinical studies on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Diaveridine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Diaveridine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the inherent solubility of this compound in common laboratory solvents?

A1: this compound base is practically insoluble in water, ethanol, and ether.[1] It exhibits some solubility in concentrated and dilute hydrochloric acid.[1] For experimental purposes, it is often recommended to first create a stock solution in an organic solvent.[2]

Q2: I need to prepare an aqueous solution of this compound for my experiment. What is the recommended starting procedure?

A2: The most common initial approach is to first dissolve this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[2] This stock solution can then be diluted with your aqueous buffer to the final desired concentration.[2] It is advisable not to store the final aqueous solution for more than a day.[2]

Q3: My this compound precipitates out of solution when I dilute the DMSO stock in my aqueous buffer. What can I do?

A3: Precipitation upon dilution indicates that the final concentration of this compound exceeds its solubility limit in the aqueous medium. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.

  • Adjust the pH: this compound's solubility is pH-dependent. Since it is a basic compound, decreasing the pH of the aqueous buffer (making it more acidic) can significantly improve its solubility.[1]

  • Increase the Co-solvent Percentage: If your experimental system permits, a slight increase in the final percentage of the organic co-solvent (e.g., DMSO) may help maintain solubility. However, be cautious of potential solvent effects on your assay.

  • Utilize Solubilizing Agents: Consider incorporating solubilizing agents such as cyclodextrins or surfactants into your aqueous buffer.[3][4][5]

Q4: Are there alternatives to using DMSO as a co-solvent?

A4: Yes, other water-miscible organic solvents can be used, such as Dimethylformamide (DMF) or ethanol, although this compound is only slightly soluble in ethanol.[1][2] The choice of co-solvent will depend on the specific requirements and constraints of your experimental setup.

Q5: Can I use the hydrochloride salt of this compound to improve aqueous solubility?

A5: Absolutely. Salt formation is a common and effective method for increasing the solubility of basic drugs like this compound.[6][7] this compound Hydrochloride is soluble in water and can be a more convenient option for preparing aqueous solutions directly.[1][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Potential Cause Suggested Solution
This compound powder will not dissolve in the aqueous buffer. Low intrinsic aqueous solubility of this compound base.[1]1. Prepare a concentrated stock solution in an organic solvent like DMSO first.[2]2. Use this compound Hydrochloride salt, which is water-soluble.[1][8]3. Adjust the pH of the buffer to be more acidic.
Precipitation occurs after diluting the organic stock solution into the aqueous buffer. The final concentration of this compound exceeds its solubility limit in the final buffer composition.1. Lower the final working concentration of this compound.2. Increase the percentage of the organic co-solvent in the final solution (if the experiment allows).3. Employ solubilization techniques such as complexation with cyclodextrins.[9][10]
The solution is cloudy or hazy after preparation. Formation of fine, undissolved particles or aggregates.1. Use sonication to aid in the dissolution of solid particles.2. Vortex the solution for an extended period.3. Filter the solution through a suitable syringe filter to remove undissolved material.
Experimental results are inconsistent or not reproducible. Potential precipitation of this compound over time or due to temperature fluctuations.1. Prepare fresh aqueous solutions of this compound for each experiment.[2]2. Ensure the experimental temperature is consistent.3. Visually inspect solutions for any signs of precipitation before use.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound and its hydrochloride salt.

Compound Solvent Solubility Reference
This compoundWaterInsoluble[1]
This compoundEthanolInsoluble[1]
This compoundChloroformVery slightly soluble[1]
This compoundDMSO~5 mg/mL[2]
This compoundDimethylformamide~5 mg/mL[2]
This compound1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
This compound HydrochlorideWaterSoluble[1][8]

Experimental Protocols

Here are detailed methodologies for key experimental techniques to enhance this compound solubility.

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Objective: To prepare a clear, aqueous solution of this compound using a water-miscible organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but be mindful of potential degradation with excessive heat.

    • To prepare the final working solution, dilute the DMSO stock solution into the target aqueous buffer to the desired final concentration. Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and minimize local concentration gradients that can lead to precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider adjusting the final concentration or using one of the other solubilization methods.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • This compound powder

    • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Target aqueous buffer

    • Magnetic stirrer and stir bar

    • Flask

  • Procedure:

    • Prepare a solution of the chosen cyclodextrin in the target aqueous buffer. The concentration of the cyclodextrin will need to be optimized for your specific application.

    • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

    • Allow the mixture to stir for several hours (or overnight) at a constant temperature to facilitate the formation of the inclusion complex.

    • After stirring, the solution can be filtered to remove any undissolved this compound.

    • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Visualizing Experimental Workflows and Concepts

experimental_workflow Workflow for Preparing Aqueous this compound Solution start Start: this compound Powder dissolve_dmso Dissolve in DMSO to create stock solution start->dissolve_dmso dilute_buffer Dilute DMSO stock into aqueous buffer dissolve_dmso->dilute_buffer check_solubility Check for Precipitation dilute_buffer->check_solubility solution_clear Clear Solution: Proceed with Experiment check_solubility->solution_clear No troubleshoot Precipitation Occurs: Troubleshoot check_solubility->troubleshoot Yes

Caption: A standard workflow for preparing this compound solutions for experiments.

solubility_troubleshooting Troubleshooting this compound Precipitation precipitation Precipitation Observed lower_conc Lower Final Concentration precipitation->lower_conc adjust_ph Adjust Buffer pH (more acidic) precipitation->adjust_ph use_cyclodextrin Use Solubilizing Agent (e.g., Cyclodextrin) precipitation->use_cyclodextrin use_hcl_salt Use this compound HCl Salt precipitation->use_hcl_salt

Caption: Key strategies to address this compound precipitation in aqueous solutions.

cyclodextrin_complexation Mechanism of Cyclodextrin-Mediated Solubilization cluster_cd Cyclodextrin hydrophilic_exterior Hydrophilic Exterior inclusion_complex Inclusion Complex (Water Soluble) hydrophilic_exterior->inclusion_complex hydrophobic_cavity Hydrophobic Cavity hydrophobic_cavity->inclusion_complex This compound This compound (Poorly Soluble) This compound->hydrophobic_cavity encapsulated in

Caption: How cyclodextrins improve the aqueous solubility of this compound.

References

Optimizing Diaveridine Concentration for Antibacterial Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diaveridine in antibacterial assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibacterial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid biosynthesis pathway in bacteria.[1][2][3] By blocking DHFR, this compound prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3][4] Inhibition of this pathway ultimately disrupts bacterial DNA synthesis and cell division, leading to a bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria) effect.[2][3]

Q2: What is the antibacterial spectrum of this compound?

A2: this compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. It has demonstrated efficacy against pathogens such as Proteus vulgaris, Staphylococcus aureus, and Streptococcus pyogenes.[5] It is also effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry.[3]

Q3: Is this compound used alone or in combination with other agents?

A3: this compound is often used in combination with sulfonamides.[6][7] This combination results in a synergistic antibacterial effect because both compounds target the same metabolic pathway at different points. Sulfonamides inhibit dihydropteroate synthase, an enzyme that acts earlier in the folic acid synthesis pathway than DHFR. This sequential blockade is more effective at inhibiting bacterial growth than either agent alone.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in antibacterial assays.

Problem 1: Inconsistent or no antibacterial activity observed.

  • Possible Cause 1: Sub-optimal concentration.

    • Solution: Ensure that the concentration range of this compound used in your assay is appropriate for the target bacteria. It is recommended to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC).

  • Possible Cause 2: Compound precipitation.

    • Solution: this compound has limited solubility in aqueous solutions.[5] To avoid precipitation, prepare a high-concentration stock solution in a suitable organic solvent like DMSO. When preparing working solutions, add the stock solution to the aqueous medium slowly while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.

  • Possible Cause 3: Compound degradation.

    • Solution: The stability of this compound in culture media over the course of an experiment can be a concern. For long-term assays, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain its effective concentration.[8]

Problem 2: High variability in results between replicate wells or experiments.

  • Possible Cause 1: Inaccurate serial dilutions.

    • Solution: Carefully prepare serial dilutions of this compound to ensure accurate concentrations in each well. Use calibrated pipettes and change tips between dilutions.

  • Possible Cause 2: Inconsistent inoculum density.

    • Solution: Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density in all wells. An inoculum that is too dense or too sparse can significantly affect the MIC value.

  • Possible Cause 3: Contamination.

    • Solution: Use strict aseptic techniques throughout the experimental setup to prevent bacterial or fungal contamination. Always include a negative control (broth only) to check for contamination.

Problem 3: Unexpected bacterial growth in negative control wells.

  • Possible Cause 1: Contamination of media or reagents.

    • Solution: Ensure all media, buffers, and reagent solutions are sterile. It is good practice to incubate an aliquot of each reagent to check for sterility before use.

  • Possible Cause 2: Contamination during plate setup.

    • Solution: Perform all experimental procedures in a sterile environment, such as a laminar flow hood, to minimize the risk of airborne contamination.

Data Presentation

Solubility of this compound
SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~5 mg/mL[5]
Dimethylformamide (DMF)~5 mg/mL[5]
EthanolSlightly soluble[5]
Aqueous BuffersSparingly soluble[5]
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[5]
Minimum Inhibitory Concentration (MIC) of this compound
Bacterial SpeciesActivityReference
Proteus vulgarisActive[5]
Staphylococcus aureusActive[5]
Streptococcus pyogenesActive[5]
Escherichia coliActive[7]
Salmonella spp.Active[7]
Clostridium spp.Active[7]
Bacillus anthracisActive[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: In a sterile environment, dissolve the this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[5]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media Preparation: Prepare a sterile solution of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration.

    • Add 100 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound

Folic_Acid_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate Amino_Acids Amino Acids THF->Amino_Acids DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purines->DNA_RNA_Protein Thymidylate->DNA_RNA_Protein Amino_Acids->DNA_RNA_Protein DHPS->DHP DHFR->THF Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits This compound This compound This compound->DHFR Inhibits

Caption: Inhibition of bacterial folic acid synthesis by this compound and Sulfonamides.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_reading Incubation & Analysis prep_this compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in CAMHB prep_this compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24 hours add_inoculum->incubation controls Include Growth and Sterility Controls controls->incubation read_mic Visually Determine MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_MIC cluster_investigation Potential Causes cluster_solutions Corrective Actions start Inconsistent MIC Results cause_inoculum Inoculum Density Issue start->cause_inoculum cause_dilution Serial Dilution Error start->cause_dilution cause_solubility This compound Precipitation start->cause_solubility cause_stability This compound Degradation start->cause_stability cause_contamination Contamination start->cause_contamination sol_inoculum Standardize Inoculum to 0.5 McFarland cause_inoculum->sol_inoculum sol_dilution Verify Pipette Calibration and Technique cause_dilution->sol_dilution sol_solubility Prepare Stock in DMSO, Dilute with Vortexing cause_solubility->sol_solubility sol_stability Replenish Media in Long-Term Assays cause_stability->sol_stability sol_contamination Use Aseptic Technique, Check Sterility Controls cause_contamination->sol_contamination

Caption: Troubleshooting logic for addressing inconsistent MIC results with this compound.

References

Technical Support Center: Addressing Diaveridine Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Diaveridine in long-term experimental settings, ensuring its stability is paramount for obtaining reliable and reproducible results. This technical support center provides essential guidance on identifying and mitigating instability issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to its instability?

A1: Yes, inconsistency in experimental outcomes is a primary indicator of compound instability. This compound, particularly in aqueous solutions and cell culture media, can degrade over time, leading to a decrease in its effective concentration and the formation of degradation products with potentially confounding biological activities. If you observe high variability between experiments or a loss of expected activity over time, this compound instability should be a key consideration.

Q2: What are the primary causes of this compound instability in experimental setups?

A2: The instability of this compound can be attributed to several factors:

  • Hydrolysis: Degradation due to reaction with water, which can be influenced by pH.

  • Oxidation: this compound may be susceptible to oxidation, a process that can be accelerated by exposure to air, metal ions, or certain components in cell culture media.

  • Photodegradation: Exposure to light, especially UV or fluorescent light, can cause degradation of photosensitive compounds. As a precautionary measure, it is advisable to protect this compound solutions from light.

Q3: How should I prepare and store this compound stock solutions to maximize stability?

A3: Proper preparation and storage are crucial for maintaining the integrity of this compound.

  • Solvent Selection: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1] Prepare a high-concentration stock solution in anhydrous-grade DMSO.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower, protected from light. A product information sheet suggests that a crystalline solid of this compound is stable for at least four years when stored at -20°C.[1] One study indicated that working solutions of this compound were stable for up to 4 months at 4°C with no observed degradation.

Q4: How stable is this compound in aqueous solutions and cell culture media?

A4: The stability of this compound in aqueous solutions is limited. It is not recommended to store aqueous solutions for more than one day.[1] For long-term experiments, it is best practice to prepare fresh dilutions of this compound in your experimental medium from a frozen stock solution immediately before each use or to replenish the medium with freshly prepared this compound at regular intervals. One study on this compound in pig plasma stored at -20°C showed degradation of less than 1% after one month, less than 2% after two months, and between 2-6% after three months.[2]

Q5: Are there any known degradation products of this compound I should be aware of?

A5: In vivo, this compound is metabolized through pathways such as demethylation and glucuronidation. While specific degradation products from experimental conditions are not extensively documented, forced degradation studies on similar diaminopyrimidine structures suggest that oxidation can lead to the formation of N-oxides and nitro-derivatives. It is crucial to consider that these degradation products may have their own biological effects, potentially interfering with your experimental results.

Q6: What are the known off-target effects of this compound?

A6: As a diaminopyrimidine, this compound may have off-target effects. For instance, other drugs containing a 2,4-diaminopyrimidine moiety have been shown to inhibit thiamine transporters. While this has not been specifically documented for this compound, it is a potential off-target effect to be aware of, especially in experiments sensitive to thiamine metabolism.

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of this compound Activity in a Long-Term Experiment

This is a common problem that often points to compound degradation. The following workflow can help you diagnose and address this issue.

Workflow for troubleshooting loss of this compound activity.
Issue 2: High Variability in Results Between Replicate Experiments

High variability can also be a symptom of inconsistent this compound concentration due to instability.

start High Variability in Results Observed standardize_prep Standardize Solution Preparation (Use of fresh aliquots, consistent timing) start->standardize_prep control_exposure Control Environmental Exposure (Minimize light and air exposure during handling) standardize_prep->control_exposure assess_media_interaction Assess Potential Media Interaction (See Protocol 3) control_exposure->assess_media_interaction interaction_found Interaction Found? assess_media_interaction->interaction_found no_interaction No Interaction interaction_found->no_interaction No modify_protocol Modify Experimental Protocol (e.g., more frequent media changes) interaction_found->modify_protocol Yes consider_stabilizers Consider Use of Stabilizers (See Protocol 2) no_interaction->consider_stabilizers

Workflow for addressing high variability in results.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Experimental Medium

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time in your specific cell culture medium.

Methodology:

  • Preparation of this compound-Spiked Medium: Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Incubation: Aliquot the spiked medium into sterile, sealed containers and incubate them under the same conditions as your experiments (e.g., 37°C, 5% CO2). Protect the containers from light.

  • Sample Collection: At various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from one of the containers.

  • Sample Preparation: Immediately freeze the collected aliquots at -80°C to halt further degradation. Before analysis, thaw the samples and precipitate proteins (if necessary, e.g., if the medium contains serum) by adding a cold organic solvent like acetonitrile (1:2 ratio of sample to solvent), vortexing, and centrifuging to pellet the precipitate. Transfer the supernatant for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A suitable mobile phase for this compound analysis could be a mixture of acetonitrile and a phosphate buffer.

    • Detection: UV detector at an appropriate wavelength (e.g., 280 nm).

    • Quantification: Create a standard curve with known concentrations of this compound to quantify its concentration in the collected samples.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration against time to determine the degradation kinetics.

Time (hours)This compound Concentration (µM)% Remaining
010.0100
49.595
89.090
128.585
247.575
485.555
723.535
Protocol 2: Strategies for Stabilizing this compound in Long-Term Cultures

If instability is confirmed, consider these strategies:

Methodology:

  • Frequent Media Changes: The most straightforward approach is to replace the cell culture medium containing this compound at regular intervals (e.g., every 24 hours) to ensure a more consistent concentration of the active compound.

  • Use of Antioxidants: If oxidative degradation is suspected, consider adding antioxidants to your cell culture medium.

    • N-acetylcysteine (NAC): A common antioxidant used in cell culture.

    • Ascorbic acid (Vitamin C): Can be effective but may also have pro-oxidant effects in the presence of metal ions.

    • Glutathione: A key cellular antioxidant.

    • Note: Always perform control experiments to ensure the chosen antioxidant does not interfere with your experimental readouts.

  • Light Protection: Throughout the experiment, from stock solution preparation to incubation, protect all this compound-containing solutions from light by using amber tubes, wrapping containers in aluminum foil, and minimizing exposure to ambient light.

Protocol 3: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

Methodology:

  • Prepare this compound Solutions: Prepare separate solutions of this compound in an appropriate solvent (e.g., a mixture of organic solvent and water to ensure solubility).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Photolytic Degradation: Expose the solution to a UV lamp (e.g., 254 nm) and a fluorescent lamp.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Sample Analysis: At various time points, take aliquots of the stressed solutions and analyze them using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and its degradation products.

Stress ConditionIncubation Time (hours)% this compound RemainingMajor Degradation Products (m/z)
0.1 M HCl, 60°C2485-
0.1 M NaOH, 60°C2470-
3% H₂O₂, RT2465-
UV/Fluorescent Light, RT2450-
60°C4890-

Note: The degradation product m/z values are hypothetical and would need to be determined experimentally.

Signaling Pathways

This compound is an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[3] Inhibition of DHFR can have downstream effects on various signaling pathways.

This compound This compound DHFR DHFR This compound->DHFR Inhibits Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism Regulates Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) Folate_Metabolism->Nucleotide_Synthesis MAPK MAPK Pathway Folate_Metabolism->MAPK NFkB NF-κB Pathway Folate_Metabolism->NFkB AKT AKT Pathway Folate_Metabolism->AKT DNA_Synthesis DNA Synthesis & Cell Cycle Progression Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation MAPK->Cell_Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Cell_Proliferation NFkB->Apoptosis AKT->Cell_Proliferation AKT->Apoptosis

Simplified signaling pathway affected by this compound.

References

Technical Support Center: Troubleshooting Unexpected Results in Diaveridine-Treated Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in experiments involving Diaveridine. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during cell culture experiments with this dihydrofolate reductase (DHFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. By binding to DHFR, this compound blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA. Inhibition of this pathway disrupts DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.

Q2: What is the recommended solvent and storage for this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethyl formamide at approximately 5 mg/mL. It is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of about 0.5 mg/mL. It is not recommended to store the aqueous solution for more than one day. Stock solutions in DMSO should be stored at -20°C for long-term stability.

Q3: Are there known off-target effects of this compound?

Yes, this compound has been reported to have genotoxic effects. Studies have shown that it can induce structural chromosomal aberrations and DNA damage in mammalian cells in vitro. This is an important consideration when interpreting experimental results, as these effects may be independent of its DHFR inhibitory activity.

Troubleshooting Guide

This guide addresses common unexpected outcomes in this compound-treated cell lines in a question-and-answer format.

Issue 1: Higher than Expected Cell Viability or Apparent Resistance

Q: My cells are showing higher viability than anticipated after this compound treatment, or they seem to be resistant. What are the possible causes?

A: Several factors could contribute to a lack of expected cytotoxicity. Consider the following possibilities and troubleshooting steps:

  • Compound Inactivity or Degradation:

    • Solution: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from a recently prepared stock.

  • Cell Line-Specific Resistance:

    • Explanation: The sensitivity to this compound can vary between cell lines. Some cell lines may have intrinsic resistance mechanisms.

    • Solution: If you are using a new cell line, perform a dose-response experiment over a wide range of concentrations to determine its specific IC50 value.

  • Acquired Resistance:

    • Explanation: Prolonged exposure to this compound can lead to the development of resistance. Common mechanisms of resistance to DHFR inhibitors include:

      • Increased expression of the DHFR enzyme.

      • Mutations in the DHFR gene that reduce the binding affinity of the inhibitor.

      • Increased drug efflux through the activation of transporter proteins.

    • Solution: If you suspect acquired resistance, consider performing a Western blot to check for DHFR protein levels or sequencing the DHFR gene to identify potential mutations.

  • Experimental Protocol Issues:

    • Solution: Review your cell seeding density and the duration of drug exposure. Ensure cells are in the logarithmic growth phase during treatment.

Issue 2: Unexpected Cell Death at Low Concentrations

Q: I'm observing significant cell death at concentrations of this compound that are much lower than expected. What could be the reason?

A: This could be due to several factors unrelated to the primary mechanism of action:

  • Solvent Toxicity:

    • Explanation: High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.

  • Genotoxic Off-Target Effects:

    • Explanation: As mentioned, this compound can cause DNA damage, which can lead to cell death through pathways independent of DHFR inhibition.

    • Solution: Consider performing assays to assess DNA damage, such as a comet assay or staining for γH2AX foci, to determine if genotoxicity is a contributing factor.

  • Cell Line Hypersensitivity:

    • Solution: Some cell lines may be particularly sensitive to this compound. A careful dose-response analysis is crucial to establish the correct working concentrations for your specific cell line.

Issue 3: Inconsistent or Non-Reproducible Results

Q: My results with this compound are not consistent between experiments. What should I check?

A: Inconsistent results are often due to variability in experimental conditions. Here's a checklist of potential sources of variability:

  • Cell Culture Conditions:

    • Solution: Standardize your cell culture procedures. Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and confluency at the time of treatment.

  • Reagent Preparation and Handling:

    • Solution: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure all other reagents, such as media and supplements, are from the same lot if possible.

  • Assay Performance:

    • Solution: Ensure that your cell viability or other assays are performed consistently. Pay attention to incubation times, reagent concentrations, and instrument settings.

Data Presentation

Table 1: Example IC50 Values for a Hypothetical DHFR Inhibitor in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast AdenocarcinomaData not available
HeLa Cervical AdenocarcinomaData not available
A549 Lung CarcinomaData not available
HCT116 Colorectal CarcinomaData not available

Note: Researchers should experimentally determine the IC50 values for this compound in their cell lines of interest.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is advisable to start with a wide range of concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Replace the existing medium with the medium containing the different concentrations of this compound.

    • Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot for DHFR Expression

This protocol can be used to assess changes in the expression level of the DHFR protein, a potential mechanism of resistance.

  • Protein Extraction:

    • Treat cells with this compound as required.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against DHFR overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control, such as β-actin or GAPDH, to normalize the results.

Signaling Pathways and Workflows

This compound's Primary Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the folate synthesis pathway.

Diaveridine_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate Cofactor DHFR->THF Product This compound This compound This compound->DHFR Inhibition DNA_Synthesis DNA Synthesis & Repair Purines_Thymidylate->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to

Caption: Mechanism of action of this compound via inhibition of Dihydrofolate Reductase (DHFR).

General Troubleshooting Workflow

This workflow provides a logical approach to troubleshooting unexpected results in this compound experiments.

Troubleshooting_Workflow cluster_advanced Advanced Troubleshooting Start Unexpected Result Observed Check_Compound Verify this compound (Solubility, Storage, Age) Start->Check_Compound Check_Cells Assess Cell Health (Passage #, Confluency, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentration, Duration, Seeding Density) Start->Check_Protocol Investigate_Resistance Investigate Resistance Mechanisms (DHFR expression, mutation) Start->Investigate_Resistance Investigate_Off_Target Consider Off-Target Effects (Genotoxicity Assays) Start->Investigate_Off_Target Check_Solvent Evaluate Solvent Toxicity (Vehicle Control) Check_Compound->Check_Solvent Optimize Optimize Experiment Check_Cells->Optimize Check_Protocol->Optimize Check_Solvent->Optimize

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Technical Support Center: Mitigating Off-Target Effects of Diaveridine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Diaveridine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[1] Tetrahydrofolate is a vital cofactor in the production of nucleic acids and amino acids.[1] By inhibiting DHFR, this compound disrupts the folic acid pathway, which is essential for cell proliferation.[2][3][4]

Q2: We are observing significant cytotoxicity in our cell line with this compound, even at concentrations intended to be selective. Could this be an off-target effect?

A2: Yes, this could be an off-target effect. While this compound is a potent DHFR inhibitor, high concentrations or prolonged exposure can lead to off-target cytotoxicity.[5][6] It has been reported to be genotoxic to mammalian cells in vitro, inducing chromosomal aberrations and DNA damage.[3][7] It is crucial to differentiate between on-target effects (due to DHFR inhibition) and off-target cytotoxicity.

Q3: What are the first steps to take to reduce the observed off-target cytotoxicity of this compound while preserving its on-target activity?

A3: A critical first step is to perform a dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time that elicits the desired on-target effect with minimal cytotoxicity.[8][9] Additionally, consider the use of a "rescue" agent like folinic acid to specifically counteract the effects of DHFR inhibition and help distinguish on-target from off-target effects.[10][11]

Q4: How can we confirm that the observed cellular effects are due to DHFR inhibition and not an off-target mechanism?

A4: To confirm the on-target activity of this compound, you can perform a rescue experiment using folinic acid. Folinic acid is a downstream product in the folate pathway and can replenish the tetrahydrofolate pool, bypassing the DHFR inhibition by this compound.[10] If the addition of folinic acid reverses the observed phenotype, it strongly suggests the effect is on-target.

Q5: Are there any known off-target interactions of this compound that we should be aware of?

A5: The primary documented off-target effect of this compound is genotoxicity, which can lead to DNA damage and chromosomal aberrations.[3] Some studies also indicate potential for broader cellular stress and toxicity at higher concentrations, which may not be directly related to DHFR inhibition.[5][6]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High level of cell death not correlated with expected DHFR inhibition levels. Off-target cytotoxicity.1. Optimize Concentration and Exposure Time: Conduct a matrix experiment varying both this compound concentration and incubation time to find a therapeutic window that maximizes on-target effects while minimizing toxicity.[9]2. Folinic Acid Rescue: Co-incubate cells with this compound and varying concentrations of folinic acid. If cytotoxicity persists despite folinic acid rescue, it is likely an off-target effect.
Inconsistent results between experiments. 1. Compound Stability: this compound may be unstable in culture media over time.2. Cell Culture Conditions: Variations in cell density, passage number, or media composition.3. Solvent Effects: High concentrations of the solvent (e.g., DMSO) may be contributing to toxicity.1. Prepare Fresh Solutions: Always prepare fresh this compound stock solutions and dilute to the final concentration immediately before use.[2]2. Standardize Protocols: Maintain consistent cell culture parameters between experiments.[9]3. Vehicle Control: Always include a vehicle control (media with the same concentration of solvent used to dissolve this compound) to account for any solvent-induced effects.
Observed phenotype does not match the expected outcome of folate pathway inhibition (e.g., cell cycle arrest at S-phase). The phenotype may be a result of one or more off-target effects.1. Pathway Analysis: Perform downstream analysis (e.g., Western blotting for cell cycle markers, metabolomics to assess nucleotide pools) to confirm the mechanism of action.[12]2. Use a Structurally Unrelated DHFR Inhibitor: Compare the phenotype induced by this compound with that of another DHFR inhibitor with a different chemical structure (e.g., Methotrexate). If the phenotypes differ, off-target effects are likely.[13]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To identify the concentration range of this compound that produces the desired on-target effect (e.g., inhibition of cell proliferation) with minimal cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2] Create a dilution series to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Folinic Acid Rescue Experiment

Objective: To differentiate between on-target DHFR inhibition and off-target effects of this compound.

Methodology:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Compound Preparation: Prepare this compound at a concentration known to cause the desired effect (e.g., 2x IC50). Prepare a stock solution of folinic acid.

  • Co-treatment: Treat cells with:

    • Vehicle control

    • This compound alone

    • Folinic acid alone (at various concentrations)

    • This compound in combination with varying concentrations of folinic acid.

  • Incubation: Incubate for the same duration as in the initial experiment.

  • Endpoint Measurement: Assess the same endpoint as the initial experiment (e.g., cell viability, proliferation, a specific signaling event).

  • Data Analysis: Compare the effect of this compound alone to the effect of this compound with folinic acid. A reversal of the this compound-induced effect by folinic acid indicates an on-target mechanism.[10]

Visualizations

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Pyrimidine Synthesis THF->Nucleotide DHFR->THF Reduction This compound This compound This compound->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Folinic_Acid Folinic Acid Folinic_Acid->THF Bypasses DHFR

Caption: this compound's mechanism and folinic acid rescue pathway.

start Start: Observe High Cytotoxicity dose_response Perform Dose-Response & Time-Course Experiment start->dose_response is_window Therapeutic Window Identified? dose_response->is_window rescue_exp Perform Folinic Acid Rescue Experiment is_window->rescue_exp Yes optimize Optimize Conditions is_window->optimize No is_rescued Phenotype Rescued? rescue_exp->is_rescued on_target Conclusion: On-Target Effect is_rescued->on_target Yes off_target Conclusion: Off-Target Effect is_rescued->off_target No optimize->dose_response

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

Technical Support Center: Enhancing Diaveridine Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Diaveridine in animal models. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimental studies.

Baseline Pharmacokinetics of Unmodified this compound

Understanding the baseline pharmacokinetics of this compound is crucial before developing enhanced formulations. Studies in pigs and chickens have shown that this compound is metabolized, and its oral bioavailability differs significantly between species.[1][2]

Table 1: Pharmacokinetic Parameters of Unmodified this compound Following Oral Administration

ParameterPigsChickensReference
Dose (mg/kg) 1010[1][2]
Cmax (µg/mL) 0.43 ± 0.241.45 ± 0.57[2]
Tmax (h) 1.04 ± 0.673.25 ± 0.71[2]
AUC₀-∞ (µg·h/mL) 1.33 ± 0.559.28 ± 2.69[2]
Elimination Half-life (t½β) (h) 1.78 ± 0.412.91 ± 0.57[2]
Oral Bioavailability (F) (%) 34.672.2[2]

Data presented as mean ± standard deviation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to enhancing the bioavailability of poorly soluble drugs like this compound.

Solid Dispersions

Q1: My solid dispersion of this compound is not improving the dissolution rate as expected. What could be the issue?

A1: Several factors could be at play. Firstly, ensure that the drug is in an amorphous state within the polymer matrix. Crystalline drug will not exhibit enhanced solubility.[3] Secondly, the choice of polymer and the drug-to-polymer ratio are critical. A hydrophilic polymer that is compatible with this compound is essential.

Troubleshooting:

  • Verify Amorphous State: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity.[4]

  • Optimize Drug-to-Polymer Ratio: Test different ratios of this compound to a carrier like Polyvinylpyrrolidone (PVP) K30. A higher proportion of the carrier may be necessary to ensure molecular dispersion.

  • Improve Wettability: The carrier should improve the wettability of the drug particles. If not, consider adding a surfactant to the formulation.

Q2: How do I prepare a solid dispersion of this compound for an in vivo study?

A2: The solvent evaporation method is a common and effective technique for preparing solid dispersions in a laboratory setting.[5]

Detailed Experimental Protocol: this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol, in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution profile, and physical state (amorphous/crystalline) using techniques like HPLC, USP dissolution apparatus, PXRD, and DSC.[4]

G cluster_prep Solid Dispersion Preparation cluster_eval Evaluation A Dissolve this compound and Carrier in Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Pulverization and Sieving C->D E In Vitro Dissolution D->E F PXRD & DSC (Amorphous State) D->F G In Vivo Animal Study D->G G cluster_prep Nanosuspension Preparation cluster_eval Characterization A Dissolve this compound in Organic Solvent C Inject Organic Phase into Aqueous Phase (High Stirring) A->C B Dissolve Stabilizer(s) in Water B->C D Remove Organic Solvent C->D E Particle Size & PDI D->E F Zeta Potential D->F G In Vivo Study D->G G cluster_prep SMEDDS Development cluster_eval Evaluation A Screen Excipients (Oil, Surfactant, Co-surfactant) B Construct Ternary Phase Diagrams A->B C Prepare Formulation with this compound B->C D Droplet Size Analysis C->D E In Vitro Dissolution C->E F In Vivo Pharmacokinetics C->F G cluster_prep Cyclodextrin Complex Preparation cluster_eval Characterization A Dissolve Cyclodextrin in Water & this compound in Solvent B Mix Solutions and Stir (24-48h) A->B C Freeze the Solution (-80°C) B->C D Lyophilization (Freeze-Drying) C->D E Confirmation of Complexation (DSC, PXRD, FTIR) D->E F Solubility & Dissolution Enhancement D->F G In Vivo Study D->G

References

Strategies to prevent Diaveridine degradation during sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

This center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Diaveridine to prevent degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability crucial?

Q2: What are the primary factors that cause this compound degradation during storage?

A2: The main factors that can cause the degradation of this compound are improper temperature, light exposure, pH, and the choice of solvent. Like many complex organic molecules, this compound can be susceptible to hydrolysis (degradation by water), oxidation, and photolysis (degradation by light).[2]

Q3: What are the ideal storage conditions for solid this compound?

A3: Solid, crystalline this compound is highly stable when stored under appropriate conditions. For long-term storage, it is recommended to keep it in a well-sealed container at -20°C.[3] Under these conditions, it has been shown to be stable for at least four years.[3]

Q4: How should I prepare and store this compound solutions?

A4: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and dimethylformamide (approximately 5 mg/mL).[3] For aqueous applications, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3] It is strongly recommended not to store aqueous solutions for more than one day due to potential instability.[3] Stock solutions in anhydrous organic solvents, purged with an inert gas, can be stored at -20°C for longer periods, though stability should be verified. A solution of tritium-labeled this compound was found to be stable for 6 months at -20°C.[1]

Q5: How stable is this compound in biological samples like plasma?

A5: In biological matrices, storage conditions are critical. A study on this compound in pig plasma stored at -20°C showed minimal degradation over time. It is recommended that plasma samples be analyzed within two months to ensure data accuracy.[4][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and analysis of this compound samples.

Issue 1: Lower than Expected Concentration of this compound

If your analysis shows a lower concentration of this compound than anticipated, consult the following table to identify potential causes and solutions.

Potential Cause Recommended Solution
Improper Storage Temperature Solid this compound should be stored at -20°C.[3] Biological samples like plasma should also be kept frozen at -20°C until analysis.[4][5][6] Avoid repeated freeze-thaw cycles.
Aqueous Solution Instability Aqueous solutions of this compound are not stable and should be prepared fresh before each experiment. Storage for more than 24 hours is not recommended.[3]
pH-Mediated Hydrolysis If samples are prepared in unbuffered or inappropriately buffered aqueous solutions, hydrolysis may occur. Ensure the pH of your solution is controlled and assess stability at that pH if storing for any length of time.
Photodegradation Samples may have been exposed to light for extended periods. Store all this compound samples, both solid and in solution, protected from light using amber vials or by wrapping containers in aluminum foil.
Oxidation Exposure to air (oxygen) can cause oxidative degradation. For long-term storage of stock solutions in organic solvents, purging the vial with an inert gas like nitrogen or argon before sealing is recommended.[3]
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis

The appearance of new peaks in your chromatogram often indicates the presence of degradation products.

Potential Cause Recommended Solution
Forced Degradation The sample may have been inadvertently exposed to harsh conditions (e.g., extreme pH, high heat, oxidizing agents). Review the entire sample history from preparation to analysis.
Identification of Degradants The new peaks are likely degradation products. A stability-indicating analytical method is necessary to separate these peaks from the parent this compound peak.[7] Techniques like LC-MS can be used to identify the mass of these products, providing clues to their structure. In vivo studies have identified metabolites from processes like O-demethylation, α-hydroxylation, and N-oxidation, which could be potential chemical degradation products as well.[4][8]
Contamination Ensure that all solvents, reagents, and labware are clean and of high purity. A blank run (injecting only the solvent) can help rule out system contamination.

Quantitative Data on this compound Stability

The following table summarizes available data on this compound stability under various storage conditions. Note that specific quantitative data from forced degradation studies (acid, base, oxidative, photolytic) is not widely available in published literature; the values for biological matrices are based on experimental findings.

Matrix / Form Storage Condition Duration Remaining this compound (%) Reference
Solid (Crystalline) -20°C≥ 4 years>98% (Assumed)[3]
Aqueous Solution Room Temperature> 1 dayNot Recommended[3]
Pig Plasma -20°C1 Month>99%[4][5][6]
Pig Plasma -20°C2 Months>98%[4][5][6]
Pig Plasma -20°C3 Months94 - 98%[4][5][6]
Broiler Tissue 4°C4 MonthsNo degradation observed[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for stress testing to understand the degradation pathways of this compound and to validate a stability-indicating analytical method, based on ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., DMSO or Methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final this compound concentration of 100 µg/mL. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature, protected from light. Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Thermal Degradation (Solution): Prepare a solution of 100 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Incubate at 70°C, protected from light. Withdraw aliquots at 0, 8, 24, and 48 hours.

  • Thermal Degradation (Solid): Place solid this compound powder in an oven at 70°C. Take samples at 24, 48, and 72 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution (100 µg/mL) and solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method, such as the one described below.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 0.05 M KH₂PO₄ and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection: UV at 260 nm.

  • Analysis: Calculate the percentage of remaining this compound and the relative percentage of each degradation product peak.

Visualizations

G Figure 1: Recommended Workflow for this compound Sample Handling cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Solid Solid this compound Stock Prepare Stock in DMSO/DMF Solid->Stock StoreSolid Store Solid at -20°C (Long-term) Solid->StoreSolid Aqueous Prepare Fresh Aqueous Solution for Immediate Use Stock->Aqueous StoreStock Store Stock at -20°C (Purge with N2/Ar) Stock->StoreStock Analyze Analyze via Stability- Indicating HPLC Method Aqueous->Analyze StoreStock->Aqueous StoreBio Store Biological Samples at -20°C (Max 2 Months) StoreBio->Analyze G Figure 2: Potential Chemical Degradation Pathways cluster_degradation Degradation Products DVD This compound Hydrolysis Hydrolysis Products (e.g., cleavage of ether linkage) DVD->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Products (e.g., N-Oxides) DVD->Oxidation O₂ / H₂O₂ Photolysis Photolytic Products (e.g., ring cleavage/rearrangement) DVD->Photolysis Light (UV/Vis) G Figure 3: Troubleshooting Logic for Low Concentration Start Low [this compound] Detected? Check_Storage Was sample stored correctly? (-20°C, protected from light) Start->Check_Storage Yes Check_Solvent Was an aqueous solution stored > 24h? Check_Storage->Check_Solvent Yes Cause_Storage Cause: Improper Storage (Thermal/Photo-degradation) Check_Storage->Cause_Storage No Cause_Hydrolysis Cause: Hydrolysis Check_Solvent->Cause_Hydrolysis Yes Cause_Other Consider other causes: - Pipetting error - Instrument calibration - Standard degradation Check_Solvent->Cause_Other No

References

Technical Support Center: Accounting for Diaveridine's Metabolic Activation in Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on assessing the genotoxicity of Diaveridine, with a specific focus on the critical role of metabolic activation. This compound, an antibacterial synergist, exhibits a complex genotoxicity profile that is highly dependent on the experimental conditions, particularly the metabolic activation system employed. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist researchers in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why are the results of my Ames test for this compound consistently negative, even with a standard rat liver S9 mix?

A1: This is a common and expected finding. This compound is generally not mutagenic in the Ames test when using standard rat liver S9 for metabolic activation.[1][2] However, it has been shown to be mutagenic in Salmonella typhimurium strain TA100 when activated with hamster liver S9 mix.[1][2] This suggests that specific cytochrome P450 (CYP) enzymes present at higher levels or with different activities in hamster liver are required to convert this compound into its mutagenic form. If you are screening compounds like this compound, consider using hamster liver S9, especially if there is a structural alert for aromatic amine-like mutagenicity.

Q2: I am observing chromosomal aberrations with this compound in my in vitro assay without S9, but the effect decreases when I add S9. Is this a valid result?

A2: Yes, this is a plausible and reported outcome. This compound has been shown to induce structural chromosome aberrations in cultured Chinese hamster (CHO) cells in the absence of a metabolic activation system.[3] The addition of rat liver S9 fraction can lead to a detoxification of the parent compound, thus reducing the observed clastogenic effect.[3] This highlights that while some metabolites of this compound are genotoxic, the overall effect of the S9 mix can be detoxification, depending on the balance of activating and deactivating enzymes present.

Q3: My in vivo micronucleus test with this compound in bone marrow is negative, but I have seen positive results in other in vivo assays. Why the discrepancy?

A3: This discrepancy is a key feature of this compound's genotoxicity profile. While this compound is negative in the in vivo bone marrow micronucleus test, it is positive in the in vivo comet assay in organs such as the liver, kidney, lung, and spleen.[3] One hypothesis is that the liver detoxifies this compound before it or its genotoxic metabolites can reach the bone marrow in sufficient concentrations to induce chromosomal damage.[3] This underscores the importance of using multiple in vivo assays that assess genotoxicity in different tissues to get a complete picture of a compound's potential hazard.

Q4: What are the main metabolic pathways for this compound that I should be aware of?

A4: The primary metabolic pathways for this compound include Phase I and Phase II reactions. Phase I metabolism involves O-demethylation and α-hydroxylation. Phase II metabolism involves the conjugation of the metabolites with glucuronic acid (glucuronidation) and sulfate (sulfation), which generally leads to more water-soluble and readily excretable compounds.[4][5] The balance between these activation (Phase I) and detoxification (Phase II) pathways can vary between species and tissues, which contributes to the different genotoxicity findings.

Troubleshooting Guides

Ames Test (Bacterial Reverse Mutation Assay)
Issue Possible Cause Troubleshooting Steps
Negative result for this compound with rat liver S9 Rat liver S9 may lack the specific CYP enzymes required for metabolic activation of this compound to a mutagen.1. Switch to Hamster Liver S9: Use Aroclor 1254-induced or phenobarbital/β-naphthoflavone-induced hamster liver S9, as this has been shown to effectively activate this compound.[1][6][7] 2. Use Pre-incubation Method: This method can increase the sensitivity for some mutagens by allowing more time for metabolic conversion before plating.[6][8] 3. Confirm S9 Activity: Always run concurrent positive controls that require the specific type of S9 activation you are using (e.g., 2-aminoanthracene for rat S9, and a compound known to be activated by hamster S9 if possible).
High background/spontaneous revertant counts with S9 Contamination of the S9 mix or the S9 itself may be toxic to the bacteria at the concentrations used.1. Check S9 for Contamination: Plate a small amount of the S9 mix without the test compound or bacteria to check for microbial contamination. 2. Optimize S9 Concentration: Titrate the concentration of S9 in the mix. While 10% is standard, for some compounds and S9 batches, a lower or higher concentration may be optimal.[9] 3. Ensure Freshness of S9 Mix: Prepare the S9 mix fresh for each experiment and keep it on ice.
Cytotoxicity observed at low concentrations with hamster S9 Hamster S9 may produce cytotoxic metabolites more efficiently, or the S9 preparation itself might be more toxic to the bacterial strains.1. Narrow the Dose Range: Perform a more detailed dose range-finding experiment with smaller increments in concentration. 2. Reduce Exposure Time: If using the pre-incubation method, a shorter incubation time might reduce toxicity while still allowing for metabolic activation.
In Vitro Micronucleus/Chromosome Aberration Assay
Issue Possible Cause Troubleshooting Steps
Decreased genotoxicity with the addition of S9 Detoxification of the parent compound by Phase II enzymes in the S9 mix is occurring at a faster rate than the production of genotoxic metabolites.1. Acknowledge the Finding: This is a valid result for this compound and should be reported as such, as it provides information on its metabolic profile.[3] 2. Vary S9 Concentration: Test a range of S9 concentrations to see if a lower concentration might reveal a genotoxic effect before detoxification pathways predominate. 3. Use a Shorter Exposure Time with S9: A shorter treatment duration might capture the initial genotoxic insult before extensive detoxification.
High levels of cytotoxicity, even at low concentrations The cell line may be particularly sensitive to this compound or its metabolites. Cytotoxicity can confound the interpretation of genotoxicity results.1. Accurate Cytotoxicity Assessment: Use a reliable method to measure cytotoxicity (e.g., relative cell count, replication index) to ensure you are scoring for micronuclei at appropriate, non-toxic concentrations (typically up to 55±5% cytotoxicity). 2. Adjust Exposure Time: A shorter exposure time might reduce cytotoxicity. For assays with S9, a 3-4 hour exposure is standard.[2][10] For assays without S9, both short and long (e.g., 24 hours) exposures should be considered.[10]
In Vivo Comet Assay
Issue Possible Cause Troubleshooting Steps
Negative results in bone marrow but positive in liver Organ-specific metabolism and detoxification. The liver is the primary site of metabolism, and genotoxic metabolites may be formed there. These may be too reactive or may be detoxified before reaching the bone marrow.1. Assess Multiple Organs: This is expected for this compound. Ensure your study design includes the liver and other potential target organs like the kidney.[3] 2. Correlate with Histopathology: Examine tissue sections for signs of cytotoxicity (necrosis, apoptosis), as excessive toxicity can lead to false-positive results in the comet assay.
High variability in comet tail length/% DNA in tail between animals Inconsistent sample handling, cell viability issues, or inter-animal differences in metabolism.1. Standardize Tissue Processing: Ensure that the time from tissue collection to cell lysis is minimal and consistent for all samples. Keep samples on ice throughout. 2. Check Cell Viability: Assess cell viability before embedding in agarose. Low viability can lead to increased DNA damage. 3. Increase the Number of Animals: Using a sufficient number of animals per group will help to account for biological variability.

Data Summary

Ames Test Data for this compound
StrainMetabolic ActivationResultReference
S. typhimurium TA98, TA100, TA97, TA102NoneNegative[3]
E. coli WP2 uvrA/pKM101NoneNegative[3]
S. typhimurium TA98, TA100, TA97, TA102Rat Liver S9Negative[3]
E. coli WP2 uvrA/pKM101Rat Liver S9Negative[3]
S. typhimurium TA100Hamster Liver S9Positive[1][2]
S. typhimurium TA98Hamster Liver S9Negative[1]
In Vitro and In Vivo Genotoxicity Data for this compound
AssaySystemMetabolic ActivationResultKey FindingsReference
Chromosome AberrationCultured Chinese Hamster (CHL) CellsWithout S9PositiveInduced structural chromosomal aberrations.[3]
Chromosome AberrationCultured Chinese Hamster (CHL) CellsWith Rat Liver S9NegativeS9 mix led to detoxification.[3]
Micronucleus TestMouse and Rat Bone Marrow (in vivo)N/ANegativeNo increase in micronucleated erythrocytes.[3]
Comet AssayMouse Liver, Kidney, Lung, Spleen (in vivo)N/APositiveSignificantly induced DNA damage in multiple organs.[3]
Comet AssayMouse Bone Marrow (in vivo)N/ANegativeNo significant DNA damage was observed.[3]

Experimental Protocols

Ames Test with Hamster Liver S9 (Pre-incubation Method)

This protocol is adapted for a substance like this compound that requires specific metabolic activation.

  • Bacterial Strains: Use S. typhimurium strain TA100. Prepare overnight cultures of the bacteria in nutrient broth.

  • S9 Mix Preparation: Prepare the S9 mix fresh on the day of the experiment. For each 1 ml of S9 mix, combine appropriate amounts of hamster liver S9 fraction (e.g., 10% v/v), MgCl₂/KCl salts, glucose-6-phosphate (G6P), NADP, and phosphate buffer. Keep the mix on ice.

  • Pre-incubation: In a sterile test tube, add in the following order:

    • 0.1 ml of bacterial culture

    • 0.5 ml of S9 mix (or phosphate buffer for the negative control)

    • 0.1 ml of this compound solution at the desired concentration (dissolved in a suitable solvent like DMSO).

  • Incubation: Vortex the tubes gently and incubate them at 37°C with shaking for 20-30 minutes.[8]

  • Plating: After incubation, add 2 ml of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Incubation and Scoring: Incubate the plates in the dark at 37°C for 48-72 hours. Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants, with at least a two-fold increase over the solvent control at one or more concentrations.

In Vitro Micronucleus Assay with CHO Cells

This is a general protocol that can be used to assess the clastogenic potential of this compound.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in appropriate media until they are in the exponential growth phase.

  • Treatment:

    • Without S9: Seed cells and allow them to attach. Treat with various concentrations of this compound for a short period (e.g., 3-4 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

    • With S9: Co-treat the cells with this compound and a freshly prepared S9 mix for a short period (e.g., 3-4 hours). After treatment, wash the cells and add fresh media.[11][12]

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, which allows for the identification of cells that have completed one nuclear division.

  • Harvesting: Harvest the cells at a time point equivalent to 1.5-2 normal cell cycle lengths after the start of treatment.

  • Slide Preparation and Staining: Prepare slides with the harvested cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vivo Comet Assay in Mouse Liver and Kidney

This protocol is for assessing DNA strand breaks in different organs.

  • Animal Dosing: Administer this compound to mice (e.g., via oral gavage) at three different dose levels, along with a vehicle control group. A positive control group (e.g., treated with methyl methanesulfonate) should also be included.[13]

  • Tissue Collection: At a specified time after the last dose (e.g., 3 hours), humanely euthanize the animals and excise the liver and kidneys. Place the tissues in a cold mincing buffer.[14][15]

  • Cell Suspension Preparation: Mince the tissues and prepare single-cell suspensions. For the liver, this can be done by gentle homogenization. For the kidney, enzymatic digestion may be required. Keep the cell suspensions on ice.

  • Comet Assay:

    • Embed a small number of cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoids.

    • Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

    • Neutralize and stain the DNA with a fluorescent dye.

  • Scoring: Using a fluorescence microscope and image analysis software, score at least 50-100 randomly selected cells per slide. The extent of DNA damage is typically quantified by measuring the percentage of DNA in the tail (% Tail DNA) or the tail moment.[13][16]

Signaling Pathways and Workflows

This compound Metabolic Activation and Detoxification Pathway

Diaveridine_Metabolism cluster_genotoxicity Genotoxicity cluster_phase2 Phase II Metabolism (Detoxification) This compound This compound O_Demethylated_Metabolite O-Demethylated Metabolite (Potentially Reactive) This compound->O_Demethylated_Metabolite CYP Enzymes (e.g., in Hamster Liver) Alpha_Hydroxylated_Metabolite α-Hydroxylated Metabolite This compound->Alpha_Hydroxylated_Metabolite DNA_Adducts DNA Adducts O_Demethylated_Metabolite->DNA_Adducts Glucuronide_Conjugate Glucuronide Conjugate O_Demethylated_Metabolite->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate O_Demethylated_Metabolite->Sulfate_Conjugate SULTs Alpha_Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs Alpha_Hydroxylated_Metabolite->Sulfate_Conjugate SULTs Mutations Mutations (Ames Test Positive) DNA_Adducts->Mutations Excretion Excretion (Urine/Bile) Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Metabolic pathway of this compound leading to activation and detoxification.

Ames Test Experimental Workflow with S9 Activation

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_plating Plating and Incubation cluster_analysis Analysis Bacteria Overnight Culture of Salmonella Strain (e.g., TA100) Mix Combine Bacteria, S9 Mix, and this compound in Test Tube Bacteria->Mix Test_Compound This compound Stock Solution Test_Compound->Mix S9_Mix Prepare Hamster Liver S9 Mix S9_Mix->Mix Incubate Incubate at 37°C with Shaking (20-30 min) Mix->Incubate Add_Agar Add Molten Top Agar Incubate->Add_Agar Pour_Plate Pour onto Minimal Glucose Agar Plate Add_Agar->Pour_Plate Incubate_Plates Incubate Plates at 37°C (48-72h) Pour_Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Compare Compare to Negative Control Count->Compare Result Determine Mutagenicity Compare->Result

Caption: Workflow for the Ames test with pre-incubation and S9 activation.

Logical Relationship of this compound Genotoxicity Findings

Diaveridine_Genotoxicity_Logic cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_metabolism Metabolism This compound This compound Chr_Aberration_No_S9 Chromosome Aberration (-S9) This compound->Chr_Aberration_No_S9 Direct Clastogen Activation Metabolic Activation (e.g., O-demethylation) This compound->Activation Detoxification Detoxification (e.g., Glucuronidation) This compound->Detoxification Ames_Rat_S9 Ames Test (Rat S9) Ames_Hamster_S9 Ames Test (Hamster S9) Chr_Aberration_With_S9 Chromosome Aberration (+S9) Comet_Liver Comet Assay (Liver) Micronucleus_BM Micronucleus (Bone Marrow) Activation->Ames_Hamster_S9 Species-specific Activation->Comet_Liver Organ-specific Detoxification->Ames_Rat_S9 Predominant in Rat S9 Detoxification->Chr_Aberration_With_S9 Detoxification->Micronucleus_BM Systemic Clearance

Caption: Logical relationships of this compound's metabolic fate and genotoxicity.

References

Best practices for handling and storing Diaveridine powder.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Diaveridine powder. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an aminopyrimidine compound that acts as a folic acid antagonist.[1] It functions as a dihydrofolate reductase (DHFR) inhibitor, a mechanism it shares with other antimicrobial agents.[2][3] In veterinary medicine, it is often used as a coccidiostat and as an antibacterial synergist when combined with sulfonamides.[1][2]

Q2: What are the primary hazards associated with this compound powder?

This compound should be considered a hazardous substance.[4] It can cause skin and eye irritation and may cause respiratory irritation upon inhalation.[5][6] It is crucial to avoid direct contact, ingestion, and inhalation of the powder.[4][7][8] All personnel must review the material's Safety Data Sheet (SDS) before handling.[4]

Q3: What personal protective equipment (PPE) is required when handling this compound powder?

To ensure safety, comprehensive PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[6][7]

  • Hand Protection: Chemical-resistant gloves, which must be inspected before use.[6][7][9]

  • Body Protection: A lab coat or impervious clothing to prevent skin contact.[7][9]

  • Respiratory Protection: Use only in a well-ventilated area.[7][8] For weighing and operations that may generate dust, a certified chemical fume hood or a ventilated enclosure should be used to avoid inhalation.[6][9]

Q4: How should I properly store this compound powder?

This compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8][9] Protect it from light and keep it away from incompatible materials like strong oxidizing agents.[8] The recommended storage temperature for the solid powder is typically -20°C for long-term stability.[4][10]

Q5: How do I prepare stock solutions of this compound?

This compound has limited solubility in aqueous solutions but is soluble in organic solvents. The recommended procedure is to first dissolve the powder in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice.[4] Sonication and gentle warming can aid dissolution.[11] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 are often used.[11][12]

Q6: How stable are this compound solutions?

The stability of this compound solutions depends on the solvent and storage conditions.

  • Aqueous Solutions: It is recommended to use aqueous solutions on the same day they are prepared. Long-term storage is not advised due to limited stability.[4]

  • Organic Stock Solutions (in DMSO): These are more stable. When stored in aliquots to avoid freeze-thaw cycles, they can be kept at -20°C for up to one year or -80°C for up to two years.[12] Always use solutions protected from light.

Q7: How should I dispose of unused this compound powder and solutions?

Unused this compound and its containers must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the material to enter drains or the environment.[5][7]

Data Summary Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
SynonymsNSC 408735, EGIS-5645
Molecular FormulaC₁₃H₁₆N₄O₂
Molecular Weight260.29 g/mol
AppearanceWhite or creamy white crystalline solid/powder[2][3][8]
Melting Point~233°C[1]
Purity≥98%

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO~5 - 33.33 mg/mLSonication or gentle warming may be required.[4][12]
Dimethylformamide (DMF)~5 mg/mL
EthanolSlightly soluble
Aqueous BuffersSparingly solublePre-dissolving in DMSO is recommended.[4]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL
WaterInsoluble/Does not mix well[2][8]

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureStability
Solid Powder-20°C≥ 4 years[4]
Solid Powder4°C2 years
In Solvent (e.g., DMSO)-20°C1 year[12]
In Solvent (e.g., DMSO)-80°C2 years[12]
Aqueous Solution4°CNot recommended for more than one day[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent Experimental Results 1. Degradation of Stock Solution: Repeated freeze-thaw cycles or prolonged storage at room temperature. 2. Incorrect Concentration: Incomplete dissolution of the powder.1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Confirm complete dissolution visually. Use sonication if necessary. Prepare a fresh stock solution if particulates are visible.
Powder is Discolored (Not White) Degradation/Contamination: The powder may have been exposed to moisture, light, or incompatible chemicals during storage.Do not use the powder. Contact the supplier for a replacement. Review your storage procedures to prevent future issues.
Precipitate Forms in Solution Upon Thawing Low Solubility at Colder Temperatures: The compound may be precipitating out of the solvent as it cools.Before use, allow the aliquot to warm completely to room temperature. Gently vortex or sonicate the vial to ensure the compound is fully redissolved before adding it to your experimental medium.
Difficulty Dissolving Powder 1. Incorrect Solvent: Using a solvent in which this compound has low solubility (e.g., water). 2. Insufficient Solvent Volume or Agitation: Not using enough solvent or not mixing thoroughly.1. Use an appropriate organic solvent such as DMSO.[4] For aqueous media, create a concentrated stock in DMSO first. 2. Ensure you are using a sufficient volume of solvent based on the solubility data. Use a vortex mixer or sonicator to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 260.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all glassware and equipment are clean and dry.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 2.60 mg of this compound powder into the tube. Avoid generating dust.

  • Calculation: The target is a 10 mM solution.

    • Volume (L) = Moles / Concentration (mol/L)

    • Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.00260 g / 260.29 g/mol = ~0.00001 mol

    • Volume (L) = 0.00001 mol / 0.010 mol/L = 0.001 L = 1.0 mL

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex until the powder is completely dissolved. If necessary, place the tube in an ultrasonic bath for short intervals to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile vials. Store the aliquots at -20°C or -80°C, protected from light.[12]

Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage start Receive this compound Powder sds Read Safety Data Sheet (SDS) start->sds Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe Step 2 hood Work in Chemical Fume Hood ppe->hood Step 3 weigh Weigh Powder Carefully hood->weigh Step 4 dissolve Dissolve in Appropriate Solvent weigh->dissolve Step 5 store_powder Store Powder at -20°C in Tightly Sealed Container weigh->store_powder Store Unused Powder dispose Dispose of Contaminated Items as Hazardous Waste dissolve->dispose store_solution Aliquot & Store Solution at -20°C or -80°C dissolve->store_solution Store Solution

Caption: Workflow for the safe handling and storage of this compound powder.

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: Decision workflow for storing prepared this compound solutions.

References

Calibrating analytical instruments for accurate Diaveridine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Diaveridine using analytical instrumentation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for this compound quantification?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a frequently used method for this compound quantification.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique employed for its high sensitivity and selectivity, especially for complex matrices like animal feed.[3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, accurately weigh the this compound standard and dissolve it in a suitable solvent. For example, a 10 mg/mL stock solution can be prepared by dissolving 10 mg of this compound in 100 mL of methanol.[1][2] Always use high-purity solvents and calibrated weighing equipment.

Q3: What are the typical linear ranges and limits of detection for this compound analysis?

A3: The linear range and limits of detection (LOD) and quantification (LOQ) depend on the analytical method and instrumentation. For an HPLC-UV method, a typical linear range for this compound is 0.04–4 mg/L.[1] For this method, the LOD and LOQ have been reported as 0.02 mg/kg and 0.04 mg/kg, respectively.[1] An LC-MS/MS method can offer lower detection limits, with reported LOD and LOQ of 20 µg/kg and 40 µg/kg, respectively.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: No this compound peak or very low signal intensity.
  • Possible Cause 1: Incorrect Wavelength Selection (HPLC-UV)

    • Solution: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound, which is typically around 275 nm or 280 nm.[4][5]

  • Possible Cause 2: Improper Sample Preparation

    • Solution: Review your sample extraction and cleanup procedure to ensure efficient recovery of this compound. Inadequate extraction can lead to significant loss of the analyte.[6]

  • Possible Cause 3: Instrument Malfunction

    • Solution: Check for leaks in the HPLC system, ensure the injector is functioning correctly, and verify that the detector lamp is operational.[7]

Issue 2: Poor peak shape (tailing or fronting).
  • Possible Cause 1: Column Degradation

    • Solution: The column may be degrading. Try flushing the column or, if necessary, replace it with a new one of the same type.[7]

  • Possible Cause 2: Incompatible Sample Solvent

    • Solution: The sample solvent should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase to avoid peak distortion.[8]

  • Possible Cause 3: Secondary Interactions

    • Solution: Residual silanol groups on the column can cause peak tailing. Operating at a lower pH can minimize these interactions.[9]

Issue 3: Shifting retention times.
  • Possible Cause 1: Inconsistent Mobile Phase Composition

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in solvent ratios can lead to retention time shifts.[7]

  • Possible Cause 2: Fluctuation in Column Temperature

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[10]

  • Possible Cause 3: Changes in Flow Rate

    • Solution: Verify that the HPLC pump is delivering a constant and accurate flow rate. Fluctuations in flow will directly impact retention times.

Issue 4: High backpressure.
  • Possible Cause 1: Blockage in the System

    • Solution: A blockage in the tubing, in-line filter, or at the head of the column can cause high backpressure. Systematically check each component by removing them one by one (starting from the detector and moving backward) to identify the source of the blockage.[8]

  • Possible Cause 2: Sample Particulates

    • Solution: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could clog the system.[1]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards for HPLC-UV Analysis
  • Prepare a Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Prepare Intermediate Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of intermediate standard solutions.

  • Prepare Working Standard Solutions: From the intermediate solutions, prepare a set of working standard solutions covering the desired calibration range (e.g., 0.04, 0.1, 1.0, 2.0, and 4.0 µg/mL).[1]

  • Construct the Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot the peak area versus the concentration of this compound. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should ideally be >0.99.[1][11]

Protocol 2: Sample Preparation of Broiler Tissue for HPLC Analysis
  • Homogenization: Weigh 2.00 g of minced tissue into a test tube and add 15 mL of acetonitrile. Homogenize the mixture.[1]

  • Sonication and Centrifugation: Sonicate the samples for 5 minutes and then centrifuge at 5,000 rpm for 10 minutes.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an MCX SPE column with 5 mL of methanol followed by 5 mL of hydrochloric acid.

    • Load 2 mL of the supernatant from the centrifugation step onto the SPE column.

    • Wash the column with 2 mL of 0.1 mol/L hydrochloric acid, followed by 2 mL of methanol, and then 10 mL of 10% ammoniated acetonitrile.

    • Elute the analyte with a suitable solvent.[1]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness at 45°C. Reconstitute the residue in 1 mL of the mobile phase.[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter membrane before injecting it into the HPLC system.[1]

Quantitative Data Summary

Table 1: HPLC-UV Method Parameters for this compound Quantification

ParameterValueReference
ColumnKromasil C18 (250 x 4.6 mm)[1]
Mobile PhaseAcetonitrile: 0.017 mol/L KH₂PO₄ (32:68, v/v)[1]
Flow Rate1.7 mL/min[1]
Detection Wavelength270 nm[1]
Injection Volume20 µL[1]
Linearity Range0.04 - 4 mg/L[1]
Correlation Coefficient (r²)0.9999[1]
Limit of Detection (LOD)0.02 mg/kg[1]
Limit of Quantification (LOQ)0.04 mg/kg[1]

Table 2: Recovery of this compound from Spiked Broiler Tissues

TissueSpiked Concentration (µg/g)Average Recovery (%)
Muscle0.05>70%
1.0>70%
2.0>70%
Liver0.05>70%
1.0>70%
2.0>70%
Kidney0.05>70%
1.0>70%
2.0>70%
Skin with Fat0.05>70%
1.0>70%
2.0>70%
Data synthesized from reference[1]

Visualizations

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution intermediate Serial Dilutions for Intermediate Standards stock->intermediate working Prepare Working Standards in Mobile Phase intermediate->working inject Inject Standards into HPLC working->inject acquire Acquire Peak Area Data inject->acquire plot Plot Peak Area vs. Concentration acquire->plot regress Perform Linear Regression plot->regress quantify Quantify Unknown Samples regress->quantify

Caption: Workflow for preparing calibration standards and quantifying this compound.

Troubleshooting_Logic cluster_peak Peak Issues cluster_pressure System Issues cluster_solutions_peak Potential Solutions for Peak Issues cluster_solutions_pressure Potential Solutions for System Issues start Problem Encountered no_peak No Peak / Low Signal start->no_peak bad_shape Poor Peak Shape start->bad_shape shift_rt Shifting Retention Time start->shift_rt high_pressure High Backpressure start->high_pressure sol_no_peak Check Wavelength Verify Sample Prep Inspect Instrument no_peak->sol_no_peak sol_bad_shape Replace Column Check Sample Solvent Adjust pH bad_shape->sol_bad_shape sol_shift_rt Check Mobile Phase Stabilize Temperature Verify Flow Rate shift_rt->sol_shift_rt sol_high_pressure Check for Blockages Filter Samples high_pressure->sol_high_pressure

Caption: A logical guide for troubleshooting common HPLC issues in this compound analysis.

References

Validation & Comparative

Validating Diaveridine's Specificity for Microbial Dihydrofolate Reductase (DHFR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of DHFR in Microbial and Human Systems

Dihydrofolate reductase is a crucial enzyme in both prokaryotic and eukaryotic cells. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and cellular replication, making it an effective target for antimicrobial and anticancer therapies. The therapeutic efficacy of DHFR inhibitors as antimicrobial agents hinges on their selective inhibition of the microbial enzyme over the human enzyme, thereby minimizing host toxicity.

Comparative Inhibition of Dihydrofolate Reductase

The specificity of a DHFR inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against DHFR from various microbial species versus human DHFR. A higher ratio of Human DHFR IC50 to Microbial DHFR IC50 indicates greater selectivity and a more favorable therapeutic window.

While specific IC50 values for Diaveridine are not available in the reviewed literature, the following table provides a comparative summary for Trimethoprim, a known antibacterial DHFR inhibitor, and Methotrexate, a potent anticancer DHFR inhibitor. This data illustrates the principle of selectivity.

InhibitorTarget OrganismDHFR IsoformIC50 (µM)Selectivity Ratio (Human IC50 / Microbial IC50)
Trimethoprim Escherichia coliWild-type~0.02~2763
Staphylococcus aureusWild-type~0.002 - 0.005~11052 - 27630
Homo sapiensHuman55.26[1][2]N/A
Methotrexate Escherichia coliWild-type~0.000152~0.53
Staphylococcus aureusDfrBKi = 0.00071 µMN/A
Homo sapiensHuman0.00008[1]N/A

Note: The IC50 and Ki values can vary depending on the experimental conditions. The data presented here is compiled from multiple sources for comparative purposes. The selectivity ratio for Trimethoprim highlights its strong preference for bacterial DHFR, making it an effective antibacterial agent. Conversely, Methotrexate shows high potency against both human and bacterial DHFR, consistent with its use in chemotherapy.

Experimental Protocols for Determining DHFR Inhibition

The following is a detailed protocol for a spectrophotometric assay to determine the IC50 value of a DHFR inhibitor.

Spectrophotometric DHFR Inhibition Assay

Principle:

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). The rate of this reaction is inversely proportional to the concentration of the DHFR inhibitor.

Materials:

  • Purified recombinant DHFR (from the microbial species of interest and human)

  • This compound (or other test inhibitor)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

  • DMSO (for dissolving inhibitors)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DHFR enzyme in assay buffer.

    • Prepare a stock solution of DHF in assay buffer containing 10 mM β-mercaptoethanol.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of this compound (or other inhibitors) in DMSO. Create a serial dilution of the inhibitor in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Control wells (No inhibitor): Assay buffer, DHFR enzyme, and DMSO (at the same final concentration as the inhibitor wells).

    • Inhibitor wells: Assay buffer, DHFR enzyme, and the desired concentration of the inhibitor.

    • Add 180 µL of the appropriate mixture (buffer, enzyme, inhibitor/DMSO) to each well.

    • Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Add 10 µL of NADPH solution to all wells.

    • Add 10 µL of DHF solution to all wells to start the reaction. The final volume in each well should be 200 µL.

  • Measurement:

    • Immediately place the microplate in the spectrophotometer.

    • Measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and DHFR Pathway

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, DHF, NADPH, Inhibitor) Plate Prepare 96-well Plate (Blank, Control, Inhibitor) Reagents->Plate Incubate Incubate (Enzyme + Inhibitor) Plate->Incubate Start Initiate Reaction (Add NADPH & DHF) Incubate->Start Measure Measure Absorbance (340 nm) Start->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Experimental workflow for determining DHFR IC50.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide AminoAcid Amino Acid Synthesis THF->AminoAcid NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP This compound This compound This compound->DHFR Inhibition

The role of DHFR in cellular metabolism and its inhibition.

Conclusion

Validating the specificity of this compound for microbial DHFR is a critical step in its development and application as an antimicrobial agent. The methodologies outlined in this guide, coupled with the comparative data from established DHFR inhibitors, provide a robust framework for researchers to conduct these essential studies. By determining the IC50 values of this compound against a panel of microbial and human DHFR, its selectivity profile can be accurately established, ensuring both its efficacy and safety. Further research to generate and publish this specific quantitative data for this compound is highly encouraged to fill the current knowledge gap.

References

Validating the Synergistic Interaction Between Diaveridine and Sulfamethoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of diaminopyrimidines and sulfonamides has long been a cornerstone of antimicrobial therapy, predicated on the principle of synergistic activity. This guide provides an objective comparison of the performance of the combination of Diaveridine and Sulfamethoxazole, supported by experimental data and detailed methodologies. The synergistic effect of this combination stems from the sequential blockade of the bacterial folic acid synthesis pathway, a critical process for bacterial survival.

Mechanism of Synergistic Action

This compound, a diaminopyrimidine, and Sulfamethoxazole, a sulfonamide, target two distinct enzymes in the bacterial folic acid synthesis pathway. Sulfamethoxazole competitively inhibits dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. Subsequently, this compound inhibits dihydrofolate reductase, the enzyme responsible for the conversion of dihydrofolate to tetrahydrofolate, a crucial precursor for nucleotide synthesis. This dual blockade results in a bactericidal effect that is significantly greater than the sum of the effects of the individual drugs.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate This compound This compound This compound->Tetrahydrofolate Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Drug_Dilution Prepare Serial Dilutions of this compound & Sulfamethoxazole in 96-well plate Start->Drug_Dilution Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Drug_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Read_MIC Determine MICs of Individual & Combined Drugs Incubation->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Synergy, Additive, or Antagonism Calc_FIC->Interpret End End Interpret->End

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the genotoxic profiles of the dihydrofolate reductase inhibitors Diaveridine, Trimethoprim, and Pyrimethamine, with an overview of the current data landscape for Ormetoprim.

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals a detailed analysis of the genotoxic potential of this compound and its structurally related compounds, Trimethoprim and Pyrimethamine. This guide synthesizes available experimental data from a range of genotoxicity assays, providing a clear, objective comparison to aid in risk assessment and future research directions. The guide also highlights the current lack of publicly available genotoxicity data for a related compound, Ormetoprim.

The compounds are all inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. By blocking this enzyme, these compounds disrupt DNA replication and repair, a mechanism that, while effective against microbial and parasitic targets, also raises concerns about their potential to cause genetic damage in host organisms. This guide delves into the nuances of their genotoxic effects as revealed by a battery of standard toxicological tests.

Executive Summary of Genotoxicity Findings

The genotoxic profiles of this compound, Trimethoprim, and Pyrimethamine present a complex picture, with results varying depending on the specific compound, the experimental system, and the presence or absence of metabolic activation.

This compound has been shown to be non-mutagenic in the bacterial reverse mutation (Ames) test.[1] However, it induces structural chromosomal aberrations in cultured mammalian cells in the absence of a metabolic activation system.[1] Furthermore, in vivo studies using the comet assay have revealed significant DNA damage in various organs of mice, with the notable exception of the bone marrow.[1] This suggests that while the parent compound may possess clastogenic activity, its metabolites might play a crucial role in its genotoxicity in a whole-organism setting, and the liver may detoxify the compound before it reaches the bone marrow.[1]

Trimethoprim has demonstrated a potential for moderate genotoxic effects. Studies have reported an increase in sister chromatid exchanges and micronuclei in human lymphocyte cultures.[2] However, other studies have not detected clastogenic activity in different cell lines, indicating that its genotoxicity may be cell-type specific or dependent on particular experimental conditions.[1]

Pyrimethamine has a mixed record in genotoxicity assays, with both positive and negative results reported.[3] Notably, it has been shown to induce a statistically significant increase in micronuclei in the bone marrow of mice at high doses, suggesting a potential for in vivo genotoxicity.[3] It has also been found to cause a significant increase in structural chromosomal aberrations in mouse bone marrow cells.

Ormetoprim , another related DHFR inhibitor, currently lacks publicly available data on its genotoxic potential based on the conducted literature search. This data gap underscores the need for further investigation to fully characterize the safety profile of this compound.

Comparative Data on Genotoxicity Assays

To facilitate a clear comparison, the following tables summarize the quantitative data from key genotoxicity studies on this compound, Trimethoprim, and Pyrimethamine.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

CompoundStrains TestedMetabolic Activation (S9)Concentration RangeResultReference
This compoundS. typhimurium TA100, TA98, TA97, TA102; E. coli WP2 uvrA/pKM101With and WithoutNot SpecifiedNegative[1]
TrimethoprimS. typhimurium TA100, TA98, TA97, TA102; E. coli WP2 uvrA/pKM101With and WithoutNot SpecifiedNegative[1]
PyrimethamineNot SpecifiedNot SpecifiedNot SpecifiedNo Data Found
OrmetoprimNot SpecifiedNot SpecifiedNot SpecifiedNo Data Found

Table 2: In Vitro Chromosome Aberration Test in Chinese Hamster Lung (CHL) Cells

CompoundMetabolic Activation (S9)Concentration (µg/mL)% Cells with Aberrations (Excl. Gaps)ResultReference
This compoundWithout12.510.0Positive[1]
2522.0
5048.0
With504.0Negative[1]
1004.0
2003.0
TrimethoprimWithout2502.0Negative[1]
5002.0
With5001.0Negative[1]
10001.0
PyrimethamineNot SpecifiedNot SpecifiedNot SpecifiedNo Data Found
OrmetoprimNot SpecifiedNot SpecifiedNot SpecifiedNo Data Found

Table 3: In Vivo Micronucleus Test in Mouse Bone Marrow

CompoundDosing RegimenDose (mg/kg)% Micronucleated Polychromatic Erythrocytes (MNPCE)ResultReference
This compoundSingle Oral20000.13Negative[1]
TrimethoprimNot SpecifiedNot SpecifiedNot SpecifiedNo Data Found
PyrimethamineSingle Intraperitoneal400.76 ± 0.14Positive[3]
OrmetoprimNot SpecifiedNot SpecifiedNot SpecifiedNo Data Found

Table 4: In Vivo Comet Assay in Mouse Organs (DNA Migration in µm)

CompoundDose (mg/kg)LiverKidneyLungSpleenBone MarrowResultReference
This compound50015.2 ± 3.412.1 ± 2.910.5 ± 2.59.8 ± 2.14.5 ± 1.2Positive (except bone marrow)[1]
100020.1 ± 4.516.8 ± 3.814.2 ± 3.112.5 ± 2.84.8 ± 1.5
200025.4 ± 5.121.3 ± 4.718.9 ± 4.216.7 ± 3.55.1 ± 1.6
TrimethoprimNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo Data Found
PyrimethamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo Data Found
OrmetoprimNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNo Data Found

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the potential of the compounds to induce gene mutations in bacteria. Strains of Salmonella typhimurium (TA100, TA98, TA97, TA102) and Escherichia coli (WP2 uvrA/pKM101) were used. The assay was performed with and without the addition of a rat liver S9 fraction for metabolic activation. The compounds were tested at various concentrations, and the number of revertant colonies was counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control was considered a positive result.

In Vitro Chromosome Aberration Test

Chinese Hamster Lung (CHL) cells were used to assess the clastogenic potential of the compounds. The cells were treated with various concentrations of the test substances for a short duration, both with and without S9 metabolic activation. After treatment, the cells were cultured, and metaphase chromosomes were prepared and analyzed for structural aberrations (e.g., chromatid and chromosome breaks, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations was considered a positive result.

In Vivo Micronucleus Test

The potential of the compounds to induce chromosomal damage in vivo was evaluated using the mouse bone marrow micronucleus test. Mice were administered the test compound, typically via oral gavage or intraperitoneal injection. At specific time points after treatment, bone marrow was collected, and polychromatic erythrocytes (PCEs) were examined for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to a concurrent vehicle control group was indicative of a positive response.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The comet assay was employed to detect DNA strand breaks in individual cells from various organs. Mice were treated with the test compound, and at a designated time, organs of interest were collected and processed to obtain single-cell suspensions. These cells were then embedded in agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions. The extent of DNA migration, which is proportional to the amount of DNA damage, was quantified using image analysis software. A statistically significant increase in DNA migration in the cells of treated animals compared to controls was interpreted as a positive result.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for this compound and its related compounds is the inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the conversion of dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of purines and thymidylate, which are building blocks of DNA.

dot

DHFR_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 DHFR Inhibition cluster_2 Metabolic Pathway cluster_3 Genotoxic Outcomes DNA_Synthesis DNA Synthesis DNA_Strand_Breaks DNA Strand Breaks DNA_Synthesis->DNA_Strand_Breaks Impairment leads to DNA_Repair DNA Repair DNA_Repair->DNA_Strand_Breaks Impairment leads to Amino_Acid_Synthesis Amino Acid Synthesis DHFR_Inhibitors This compound & Related Compounds DHFR DHFR Enzyme DHFR_Inhibitors->DHFR Inhibition DHF Dihydrofolate THF Tetrahydrofolate DHF->THF Reduction THF->DNA_Synthesis THF->DNA_Repair THF->Amino_Acid_Synthesis Chromosomal_Aberrations Chromosomal Aberrations DNA_Strand_Breaks->Chromosomal_Aberrations Micronuclei_Formation Micronuclei Formation Chromosomal_Aberrations->Micronuclei_Formation

Caption: Inhibition of DHFR by this compound and related compounds disrupts DNA synthesis and repair, leading to genotoxicity.

By inhibiting DHFR, these compounds lead to a depletion of the tetrahydrofolate pool. This has several downstream consequences that can contribute to genotoxicity:

  • Impaired DNA Synthesis: A shortage of purines and thymidylate directly hampers the process of DNA replication. Stalled replication forks are prone to collapse, leading to the formation of DNA double-strand breaks.

  • Defective DNA Repair: DNA repair mechanisms also rely on a steady supply of nucleotides to fill in gaps during the repair process. A deficiency in these building blocks can compromise the integrity of DNA repair, allowing DNA lesions to persist and potentially be converted into mutations or chromosomal aberrations.

While the direct link to specific stress-response signaling pathways like p53 or ATM has not been definitively established for these compounds in the reviewed literature, it is plausible that the DNA damage induced by DHFR inhibition would activate these well-known cellular surveillance systems. Activation of these pathways would lead to cell cycle arrest to allow time for repair, or if the damage is too severe, trigger apoptosis (programmed cell death).

Experimental Workflow for Genotoxicity Assessment

The assessment of the genotoxic potential of a compound typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if initial concerns are raised.

dot

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Test_Compound Test Compound (e.g., this compound) Ames_Test Ames Test (Bacterial Gene Mutation) Test_Compound->Ames_Test Chrom_Ab_Test Chromosome Aberration Test (Mammalian Cells) Test_Compound->Chrom_Ab_Test Decision1 Positive Result? Ames_Test->Decision1 Chrom_Ab_Test->Decision1 Micronucleus_Test Micronucleus Test (Rodent Bone Marrow) Decision2 Positive Result? Micronucleus_Test->Decision2 Comet_Assay Comet Assay (Rodent Organs) Comet_Assay->Decision2 Decision1->Micronucleus_Test Yes Decision1->Comet_Assay Yes Negative_Conclusion Conclusion: Not Genotoxic in this assay Decision1->Negative_Conclusion No Risk_Assessment Genotoxic Risk Assessment Decision2->Risk_Assessment Yes Further_Investigation Further Mechanistic Studies Decision2->Further_Investigation Yes Decision2->Negative_Conclusion No

Caption: A typical workflow for assessing the genotoxic potential of a chemical compound.

This guide provides a critical synthesis of the available data on the genotoxic potential of this compound and its analogs. The findings underscore the importance of a comprehensive testing battery to fully characterize the genotoxic risk of pharmaceutical compounds. The data gap for Ormetoprim highlights an area where further research is warranted to ensure a complete understanding of the safety profiles of all compounds in this class.

References

Assessing the Clinical Relevance of In Vitro Diaveridine Sensitivity Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Diaveridine with alternative antimicrobial agents. The data presented is intended to aid researchers and drug development professionals in assessing the clinical relevance of in vitro sensitivity data for this compound, a dihydrofolate reductase (DHFR) inhibitor with applications in veterinary medicine as both an antibacterial and antiprotozoal agent.

Executive Summary

This compound, a synthetic antimicrobial agent, functions by inhibiting dihydrofolate reductase, an enzyme crucial for folic acid synthesis in various pathogens.[1][2][3] This mechanism disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[3] It is often used in combination with sulfonamides to create a synergistic dual blockade of the folate pathway, enhancing its antimicrobial potency.[4] This guide summarizes available in vitro sensitivity data for this compound and its alternatives, provides detailed experimental protocols for antimicrobial susceptibility testing (AST), and visualizes key pathways and workflows to support further research and development. While in vitro data is a critical first step, it is important to note that it may not always directly predict in vivo clinical outcomes due to the influence of host factors.[5]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound targets and inhibits the enzyme dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking this step, this compound depletes the cellular pool of THF, thereby arresting DNA synthesis and cell growth.

This compound Mechanism of Action cluster_folate_pathway Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthetase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits This compound This compound This compound->DHF Inhibits

Figure 1: Mechanism of action of this compound and Sulfonamides.

Comparative In Vitro Sensitivity Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and its alternatives against various bacterial and protozoan pathogens. MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism in vitro.

Table 1: In Vitro Activity of this compound and Comparators against Bacterial Pathogens

OrganismThis compound MIC (µg/mL)Trimethoprim MIC (µg/mL)Trimethoprim/Sulfamethoxazole MIC (µg/mL)
Staphylococcus aureusData not availableMIC50: ≤0.5, MIC90: >4Resistant: ≥4/76
Escherichia coliData not availableMIC for wild-type: 0.5Susceptible: ≤2/38
Salmonella spp.Data not availableData not availableData not available
Pasteurella multocidaData not availableData not availableMIC90: ≤0.5/9.5

Note: Comprehensive MIC50 and MIC90 data for this compound against a wide range of bacteria is limited in publicly available literature. The provided data for comparators is based on available research and may vary between studies.

Table 2: In Vitro Activity of this compound and Comparators against Protozoan Pathogens

OrganismThis compound IC50 (µg/mL)Pyrimethamine IC50 (µg/mL)Sulfadiazine IC50 (µg/mL)
Toxoplasma gondiiData not available0.07 - 0.393 - >50
Eimeria tenellaData not availableData not availableData not available

Experimental Protocols for In Vitro Sensitivity Testing

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for obtaining reliable and reproducible data. The following are generalized protocols for broth microdilution and disk diffusion methods that can be adapted for testing this compound.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • This compound and comparator antimicrobial agents

  • Bacterial or protozoal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

  • Microplate reader (optional)

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

Procedure:

  • Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound and comparator agents in MHB in the microtiter plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria. Incubation conditions may need to be adjusted for fastidious organisms or protozoa.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

  • Quality Control: Concurrently test appropriate QC strains. The resulting MICs for the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST guidelines.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Paper disks impregnated with known concentrations of this compound and comparator agents

  • Incubator

  • Ruler or calipers

  • QC strains

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.

  • Interpretation: Interpret the zone sizes as "Susceptible," "Intermediate," or "Resistant" based on established interpretive criteria. As specific breakpoints for this compound may not be available from CLSI or EUCAST, establishing a correlation between zone diameters and MICs through further studies would be necessary for accurate interpretation.

  • Quality Control: Test appropriate QC strains alongside the clinical isolates. The zone diameters for the QC strains must be within the established acceptable ranges.

AST_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_broth Broth Microdilution Steps cluster_disk Disk Diffusion Steps Isolate Bacterial/Protozoal Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Broth_Microdilution Broth Microdilution Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion Inoculum->Disk_Diffusion Serial_Dilution Serial Dilution of Drug Inoculate_Agar Inoculate Agar Plate Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate_Broth Incubate 16-20h Inoculate_Plate->Incubate_Broth Read_MIC Read MIC Incubate_Broth->Read_MIC Interpretation Interpretation (Susceptible, Intermediate, Resistant) Read_MIC->Interpretation Compare to Breakpoints Apply_Disks Apply Antimicrobial Disks Inoculate_Agar->Apply_Disks Incubate_Agar Incubate 16-20h Apply_Disks->Incubate_Agar Measure_Zones Measure Inhibition Zones Incubate_Agar->Measure_Zones Measure_Zones->Interpretation Compare to Breakpoints

Figure 2: General workflow for in vitro antimicrobial susceptibility testing.

Alternatives to this compound

Several other antimicrobial agents target the folate pathway or are used for similar indications as this compound.

  • Trimethoprim: A closely related DHFR inhibitor widely used in human and veterinary medicine, often in combination with sulfamethoxazole.

  • Pyrimethamine: Another potent DHFR inhibitor, primarily used as an antiprotozoal agent for the treatment of toxoplasmosis and malaria.

  • Sulfonamides: A class of antibiotics that inhibit dihydropteroate synthetase, an enzyme upstream of DHFR in the folate synthesis pathway. They are frequently used in combination with DHFR inhibitors.

  • Other Coccidiostats: For the treatment of coccidiosis in poultry, alternatives include ionophores (e.g., monensin, salinomycin), chemical anticoccidials (e.g., nicarbazin, robenidine), and vaccines.

Discussion and Clinical Relevance

While in vitro sensitivity data provides a valuable initial assessment of an antimicrobial agent's potential efficacy, the clinical relevance of these findings must be carefully considered. Several factors can influence the correlation between in vitro results and in vivo outcomes:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion of a drug, as well as its concentration at the site of infection, are critical determinants of its effectiveness.

  • Host Factors: The host's immune status and the presence of underlying diseases can significantly impact the outcome of antimicrobial therapy.[5]

  • Synergy: As is common with this compound, the use of antimicrobial agents in combination can result in synergistic effects that are not always captured in single-agent in vitro tests.

  • Resistance Development: The potential for pathogens to develop resistance to an antimicrobial agent is a major consideration.

For this compound, its primary use in combination with sulfonamides highlights the importance of synergistic testing to fully understand its in vitro potential. The lack of standardized, this compound-specific breakpoints from regulatory bodies like CLSI and EUCAST necessitates the establishment of internal, validated criteria for interpreting susceptibility data.

Conclusion

This guide provides a comparative overview of the in vitro activity of this compound and its alternatives. The presented data and experimental protocols are intended to serve as a resource for researchers and drug development professionals. To fully assess the clinical relevance of this compound's in vitro sensitivity, further studies are needed to generate more comprehensive and standardized MIC data against a wider range of pathogens, establish clinically relevant breakpoints, and correlate in vitro findings with in vivo efficacy studies. The provided diagrams for the mechanism of action and experimental workflows offer a clear visual representation to aid in the design and interpretation of such studies.

References

A Head-to-Head Comparison of Diaveridine and Other Antifolates in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapeutics, antifolates represent a cornerstone class of drugs that disrupt the folate metabolic pathway, essential for DNA synthesis and cellular proliferation. This guide provides a comparative analysis of diaveridine, a dihydrofolate reductase (DHFR) inhibitor, with other established antifolates, namely methotrexate and trimethoprim, in the context of their potential application in oncology.

While extensive data exists for methotrexate and a growing body for trimethoprim in cancer cell lines, research on the direct anticancer effects of this compound is limited. This compound is primarily recognized for its use in veterinary medicine as an antiprotozoal agent.[1][2][3] This comparison, therefore, synthesizes the available quantitative data for methotrexate and trimethoprim and contextualizes the potential role of this compound based on its known mechanism of action as a DHFR inhibitor.

Mechanism of Action: Targeting Dihydrofolate Reductase

Antifolates exert their cytotoxic effects by inhibiting key enzymes in the folate pathway. The primary target for this compound, methotrexate, and trimethoprim is dihydrofolate reductase (DHFR).[1][3] DHFR is a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis.

Folate Metabolism and DHFR Inhibition Mechanism of DHFR Inhibition Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DNA Synthesis & Cell Proliferation DNA Synthesis & Cell Proliferation Purine Synthesis->DNA Synthesis & Cell Proliferation Thymidylate Synthesis->DNA Synthesis & Cell Proliferation DHFR Inhibitors DHFR Inhibitors DHFR DHFR DHFR Inhibitors->DHFR

Folate pathway and the inhibitory action of DHFR inhibitors.

Quantitative Performance Comparison

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following tables summarize the available IC50 values for methotrexate and trimethoprim in various human cancer cell lines. At present, there is a lack of published data on the IC50 values of this compound in cancer cell lines.

Table 1: Comparative IC50 Values of Antifolates in Human Cancer Cell Lines

AntifolateCancer Cell LineCancer TypeIC50 (µM)Reference
Methotrexate MCF-7Breast Adenocarcinoma0.02 - 49.22[4][5][6]
A549Lung Carcinoma0.035[7]
HeLaCervical Carcinoma0.01 - 0.1[8]
Trimethoprim MCF-7Breast Adenocarcinoma~100
A549Lung Carcinoma>100
HeLaCervical Carcinoma>100
This compound MCF-7Breast AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
HeLaCervical CarcinomaData Not Available

Note: IC50 values can vary depending on experimental conditions such as incubation time and assay method.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key in vitro assays are provided below. These protocols are standard for assessing the cytotoxic and apoptotic effects of anticancer compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Workflow MTT Assay for Cell Viability Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with antifolate compounds Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the antifolate compounds (e.g., this compound, methotrexate, trimethoprim) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis (Annexin V) Assay

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Annexin V Assay Workflow Annexin V Apoptosis Assay Seed_Treat Seed and treat cells with antifolates Harvest_Cells Harvest cells (including supernatant) Seed_Treat->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Stain Incubate in the dark for 15 min Stain->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze

Workflow for the Annexin V apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells with the antifolate compounds at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Conclusion

While this compound's primary application has been outside of oncology, its mechanism as a DHFR inhibitor suggests a potential for anticancer activity, similar to established antifolates like methotrexate and trimethoprim. The lack of direct comparative data in cancer cell lines highlights a significant research gap. The provided protocols for cell viability and apoptosis assays offer a standardized framework for future investigations to quantitatively assess the in vitro efficacy of this compound against various cancer cell types. Such studies are crucial to determine if this compound or its derivatives could be repurposed or developed as novel anticancer agents. Further research is warranted to elucidate the potential of this compound in cancer therapy and to establish a direct, data-driven comparison with other antifolates.

References

Comparative Guide to Diaveridine: Correlating Chemical Structure with Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diaveridine is a synthetic antimicrobial agent belonging to the class of diaminopyrimidines.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[2][3] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3] By disrupting this pathway, this compound effectively halts cell growth and division, leading to a bacteriostatic and antiprotozoal effect.[3][4]

This guide provides a detailed analysis of this compound's chemical structure and its direct relationship to its biological function. It offers an objective comparison with other notable DHFR inhibitors, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound: Structure and Mechanism of Action

This compound's chemical structure is formally known as 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine.[1] Its activity is rooted in its structural similarity to the natural substrate of DHFR, dihydrofolic acid (DHF). This resemblance allows it to competitively bind to the active site of the enzyme, preventing the conversion of DHF to its biologically active form, tetrahydrofolic acid (THF).[3][5]

The key structural components responsible for this activity are:

  • 2,4-Diaminopyrimidine Ring: This core moiety is crucial for binding to the DHFR active site. It mimics the pteridine ring of the natural substrate and forms critical hydrogen bonds with conserved amino acid residues within the enzyme.

  • 5-Benzyl Group: The 3,4-dimethoxybenzyl group at the 5-position fits into a hydrophobic pocket of the enzyme, significantly contributing to the binding affinity. The specific substitution pattern on this ring is a key determinant of the inhibitor's potency and its selectivity for microbial DHFR over the host (e.g., human) enzyme.

The inhibition of the folic acid pathway is a proven strategy for antimicrobial therapy. This is often exploited through synergistic drug combinations. This compound is frequently used with sulfonamides, which inhibit an earlier step in the same pathway (dihydropteroate synthase), creating a sequential blockade that is significantly more potent than either agent alone.[4][6]

Folic_Acid_Pathway cluster_pathway Folic Acid Synthesis Pathway cluster_inhibitors Inhibitors PABA PABA DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Purine & Thymidylate Synthesis (DNA, RNA) THF->Nucleotides Sulfa Sulfonamides Dihydropteroate\nSynthase Dihydropteroate Synthase Sulfa-> Dihydropteroate\nSynthase Inhibits This compound This compound Trimethoprim Dihydrofolate\nReductase (DHFR) Dihydrofolate Reductase (DHFR) This compound-> Dihydrofolate\nReductase (DHFR) Inhibits

Figure 1: Folic Acid Synthesis Pathway and Inhibition Sites.

Structure-Activity Relationship (SAR) and Comparative Analysis

The efficacy of diaminopyrimidine-based DHFR inhibitors is highly dependent on the substituents of the benzyl ring. This relationship dictates both the potency and the selectivity of the drug. This compound serves as an excellent case study when compared to its close analogs, Trimethoprim and Pyrimethamine, as well as the structurally distinct anticancer agent, Methotrexate.

The primary structural difference between this compound (two methoxy groups at positions 3 and 4) and Trimethoprim (three methoxy groups at 3, 4, and 5) leads to variations in their biological activity. Trimethoprim generally exhibits greater potency against a broad range of bacteria.[7] Pyrimethamine, with a p-chlorophenyl group, shows high activity against protozoal DHFR, making it a first-line antimalarial drug.[8] Methotrexate, a folate analog with a glutamate moiety, is a powerful but non-selective DHFR inhibitor used in chemotherapy.[5]

The following table summarizes the quantitative comparison of these inhibitors against DHFR from various sources.

Inhibitor Chemical Structure (SMILES) Primary Use Target Enzyme/Organism Potency (IC50 / Ki) Reference(s)
This compound COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCAntibacterial, Antiprotozoal[2][9]Bacterial & Protozoal DHFRData not consistently reported in comparative assays[2][9]
Trimethoprim COc1cc(cc(c1OC)OC)Cc2cnc(nc2N)NAntibacterial[7]E. coli DHFR20.4 nM (IC50)[10]
Recombinant human DHFR55,260 nM (IC50)[10]
Pyrimethamine CCC1=C(C=CC=C1)C2=CN=C(N=C2N)N.ClAntiprotozoal (Malaria)[8]P. falciparum DHFRVaries by strain[8]
Methotrexate CN(CC1=CN=C(N=C1N)N)C(=O)C2=CC=C(C=C2)C(=O)N--INVALID-LINK--O)C(=O)OAnticancer[7]DHFR (enzymatic assay)120 nM (IC50)[10]
Various cancer cell lines6.05 - >1,000 nM (IC50)[10]

Note: IC50/Ki values are highly dependent on assay conditions and can vary between studies.

Experimental Protocols

Accurate assessment of a compound's biological activity requires standardized and reproducible experimental methods. Below are detailed protocols for two fundamental assays used to characterize DHFR inhibitors.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay quantifies an inhibitor's ability to block DHFR activity by monitoring the consumption of its co-factor, NADPH.

Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a hydride donor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to enzyme activity.

Materials:

  • DHFR enzyme (e.g., from E. coli)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound) and control inhibitor (e.g., Methotrexate)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and control inhibitor in 100% DMSO (e.g., 10 mM).

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep solutions on ice and protected from light.[11]

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound dilutions (in DMSO) to the appropriate wells. For control wells, add 2 µL of DMSO (no inhibition) or a known inhibitor like methotrexate (full inhibition).

    • Add 188 µL of a master mix containing assay buffer, NADPH, and the DHFR enzyme to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the DHF solution to each well.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 60 seconds for 20-40 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibition))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

DHFR_Assay_Workflow prep Prepare Reagents (DHFR, NADPH, DHF, Inhibitors) plate Plate Inhibitor Dilutions & Controls in 96-well Plate prep->plate add_enzyme Add Master Mix (Buffer, NADPH, DHFR Enzyme) plate->add_enzyme incubate Incubate at RT (10-15 min) add_enzyme->incubate start_rxn Initiate Reaction (Add DHF Substrate) incubate->start_rxn read Measure A340 in Kinetic Mode (20-40 min) start_rxn->read analyze Calculate Reaction Rates (V) & Percent Inhibition read->analyze ic50 Plot Dose-Response Curve & Determine IC50 analyze->ic50

Figure 2: Workflow for a DHFR Enzyme Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent against a specific bacterium.[13]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[13][14]

Materials:

  • Test organism (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test organism and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target inoculum of 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. A typical concentration range might be 64 µg/mL to 0.06 µg/mL.

    • Each well should contain 50 µL of the diluted compound.

    • Include a growth control well (medium only, no drug) and a sterility control well (uninoculated medium).[13]

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

  • Result Interpretation:

    • After incubation, examine the plate for turbidity (visible growth). The growth control should be turbid, and the sterility control should be clear.

    • The MIC is the lowest concentration of this compound in which there is no visible growth.[13]

MIC_Workflow prep_bacteria Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria prep_bacteria->inoculate prep_drug Prepare 2-Fold Serial Dilutions of this compound in 96-well plate prep_drug->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read->determine_mic

Figure 3: Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound's biological activity is intrinsically linked to its chemical architecture. As a member of the diaminopyrimidine class, its 2,4-diaminopyrimidine core acts as the pharmacophore that binds to the active site of dihydrofolate reductase, while the 3,4-dimethoxybenzyl side chain governs its binding affinity and selectivity. Comparative analysis with analogs like Trimethoprim highlights how subtle modifications to this side chain can significantly alter potency and spectrum of activity. Understanding these structure-activity relationships is fundamental for the rational design of new, more effective, and highly selective DHFR inhibitors to combat infectious diseases and overcome emerging drug resistance. The standardized protocols provided herein offer a robust framework for the continued evaluation and development of such compounds.

References

Safety Operating Guide

Navigating the Disposal of Diaveridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedural guidance for the safe and compliant disposal of Diaveridine, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are as crucial as the research itself. This compound, a dihydrofolate reductase inhibitor used in veterinary medicine, requires careful handling from acquisition to disposal due to its potential health and environmental effects.[1][2] This guide provides a step-by-step protocol for the proper disposal of this compound, aligning with regulatory standards and promoting laboratory safety.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[3][4] Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] All handling of this compound, especially preparations for disposal, should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any contaminated materials is governed by federal, state, and local regulations for pharmaceutical waste.[5][6] Improper disposal can lead to environmental contamination and legal repercussions.

  • Waste Identification and Segregation :

    • All forms of this compound waste, including pure compounds, solutions, and contaminated labware (e.g., vials, pipettes, gloves), must be classified as hazardous or non-hazardous pharmaceutical waste according to the Resource Conservation and Recovery Act (RCRA).[6][7]

    • Segregate this compound waste from other laboratory waste streams to ensure proper handling.[6]

  • Containerization :

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[4][6]

    • The container should be kept closed except when adding waste.[3]

    • For sharps contaminated with this compound, use a puncture-resistant sharps container specifically marked for hazardous chemical waste.

  • Labeling :

    • Label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department and local regulations.

  • Storage :

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials.[3][4]

    • Follow your institution's guidelines for the temporary storage of hazardous waste, including limitations on accumulation time and quantity.

  • Disposal :

    • The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[8] These companies are equipped to handle and treat chemical waste in compliance with all regulations.

    • Incineration at a permitted facility is a common and effective method for destroying pharmaceutical waste.[7][8][9]

    • Never dispose of this compound down the drain or in the regular trash.[9][10] This practice is prohibited for hazardous pharmaceuticals and can lead to the contamination of water systems.[7][10]

Quantitative Data and Waste Profile

While specific concentration thresholds for this compound disposal are not detailed in the provided search results, the following table summarizes its key characteristics relevant to waste management.

ParameterValue/InformationSource
Chemical Name 5-[(3,4-Dimethoxyphenyl)methyl]-2,4-pyrimidinediamine[11]
CAS Number 5355-16-8[3][11]
Hazard Classification Skin, eye, and respiratory irritant.[1][4]
Environmental Hazard Harmful to aquatic organisms; may cause long-term adverse effects.[1]
Recommended Disposal Via a licensed chemical destruction plant or controlled incineration.[8][9]

Experimental Protocols

Current safety data sheets and regulatory guidelines do not provide experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale. The standard and required procedure is to manage it as hazardous waste through a licensed disposal facility. This approach ensures that the compound is handled and destroyed in a controlled and environmentally responsible manner.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

DiaveridineDisposal cluster_0 This compound Waste Generation cluster_1 On-Site Management cluster_2 Disposal Pathway Decision cluster_3 Final Disposition start This compound Waste (Pure, Solutions, Contaminated Materials) segregate Segregate as Pharmaceutical Waste start->segregate containerize Place in Labeled, Leak-Proof Container segregate->containerize store Store in Secure, Designated Area containerize->store decision Hazardous Waste? store->decision licensed_disposal Arrange Pickup by Licensed Disposal Company decision->licensed_disposal Yes improper_disposal Improper Disposal (Drain/Trash) decision->improper_disposal No (Incorrect Path) incineration Controlled Incineration licensed_disposal->incineration

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining compliance with all relevant regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Diaveridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistics for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Diaveridine, a dihydrofolate reductase inhibitor used in antimicrobial research. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the environment.

This compound is considered a hazardous substance and can cause skin, eye, and respiratory irritation.[1][2] Therefore, proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Goggles with Side ShieldsShould conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[3]
Skin Protection Chemical-Impervious GlovesHandle with gloves that have been inspected for integrity before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3][4]
Fire/Flame Resistant and Impervious ClothingWear suitable protective clothing to prevent skin contact.[3][4][5]
Respiratory Protection Full-Face RespiratorUse a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3][4] A dust respirator is recommended for minor spills.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.

1. Preparation and Area Setup:

  • Ensure a well-ventilated handling area, such as a chemical fume hood.[3][4][5]

  • Set up an emergency exit and a designated risk-elimination area.[4]

  • Keep all necessary PPE, spill kits, and emergency first aid supplies readily accessible.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[3][4][5]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][4][5]

  • Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • Store it separately from foodstuff containers and incompatible materials, such as oxidizing agents.[1][3][4]

  • The storage area should be locked.[3][5]

4. Spills and Emergency Procedures:

  • Minor Spills:

    • Clean up all spills immediately.[1]

    • Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Collect residues and place them in a sealed, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate personnel to a safe area and alert emergency responders.[1][3]

    • Wear a self-contained breathing apparatus and protective gloves.[1]

    • Prevent the spillage from entering drains or water courses.[1]

5. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3][4][5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][4][5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[3][4][5]

6. Disposal:

  • Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][5]

  • Do not let the chemical enter drains, as it can be harmful to aquatic organisms.[1][3]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Diaveridine_Handling_Workflow A 1. Preparation - Verify ventilation - Assemble PPE & Spill Kit B 2. Don PPE - Respirator - Goggles - Gloves - Lab Coat A->B Proceed C 3. Chemical Handling - Work in fume hood - Avoid dust generation B->C Proceed D 4. Post-Handling - Securely close container - Decontaminate work area C->D Task Complete G Emergency/Spill C->G If Spill Occurs H First Aid C->H If Exposure Occurs E 5. Doff PPE - Follow proper removal sequence D->E Proceed F 6. Storage & Disposal - Store in designated area - Dispose of waste properly E->F Proceed G->D After Cleanup H->D After Treatment

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diaveridine
Reactant of Route 2
Reactant of Route 2
Diaveridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。